molecular formula C11H20N2O B2604480 1-butyl-5-(propoxymethyl)-1H-pyrazole CAS No. 1856044-79-5

1-butyl-5-(propoxymethyl)-1H-pyrazole

Cat. No.: B2604480
CAS No.: 1856044-79-5
M. Wt: 196.294
InChI Key: RSDHOFWJHPRBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-5-(propoxymethyl)-1H-pyrazole is a synthetically versatile pyrazole derivative of significant interest in medicinal chemistry and materials science research. Pyrazoles are a class of nitrogen-containing heterocyclic compounds recognized as privileged scaffolds in drug discovery due to their wide spectrum of biological activities . This compound features a butyl group at the N-1 position and a propoxymethyl side chain at the C-5 position, making it a valuable intermediate for further structural elaboration and structure-activity relationship (SAR) studies. The core pyrazole structure is known to exhibit a diverse range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antitumor activities . Researchers can utilize this specific derivative as a key building block for designing and synthesizing novel bioactive molecules. Its structure aligns with rational drug design, where substitutions on the pyrazole ring can be optimized for interaction with various biological targets, such as enzymes like cyclooxygenase-2 (COX-2) and kinases . Furthermore, beyond pharmaceutical applications, pyrazole derivatives have demonstrated utility in industrial research, showing effectiveness as corrosion inhibitors for metals in acidic environments, which is relevant for materials science and industrial chemistry . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety and disposal protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-5-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-3-5-8-13-11(6-7-12-13)10-14-9-4-2/h6-7H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDHOFWJHPRBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=N1)COCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-butyl-5-(propoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-butyl-5-(propoxymethyl)-1H-pyrazole, a substituted pyrazole with potential applications in medicinal chemistry and materials science. While this specific molecule is not extensively documented in current literature, this guide constructs a robust scientific profile by leveraging established synthetic methodologies for analogous pyrazole derivatives and predicting its physicochemical and spectroscopic properties. We will delve into a detailed, rationalized synthetic protocol, propose methods for its characterization, and discuss its potential as a scaffold in drug discovery, supported by authoritative references from the field of heterocyclic chemistry.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility and ability to participate in various biological interactions have led to its incorporation into a multitude of approved pharmaceutical agents.[2] The pyrazole ring system is a "privileged scaffold," meaning it is a molecular framework that is recurrently found in active biological agents.[3] This is attributed to its unique electronic properties, its capacity for hydrogen bonding, and its metabolic stability.

This guide focuses on the specific derivative, 1-butyl-5-(propoxymethyl)-1H-pyrazole. The structural features of this molecule—a butyl group at the N1 position and a propoxymethyl ether at the C5 position—suggest a compound with tailored lipophilicity and potential for specific molecular interactions, making it a person of interest for researchers in drug development.

Canonical SMILES: CCCCN1N=CC=C1COCCC

Molecular Formula: C₁₁H₂₀N₂O

Molecular Weight: 196.29 g/mol

Proposed Synthesis of 1-butyl-5-(propoxymethyl)-1H-pyrazole

The synthesis of 1,5-disubstituted pyrazoles can be achieved through several established routes, most notably through the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.[4][5] The following proposed synthesis for 1-butyl-5-(propoxymethyl)-1H-pyrazole is a multi-step process designed for regioselective control and high yield, based on well-documented transformations in pyrazole chemistry.

Retrosynthetic Analysis

A logical retrosynthetic approach to 1-butyl-5-(propoxymethyl)-1H-pyrazole identifies the key disconnection at the pyrazole ring, leading back to a 1,3-dicarbonyl equivalent and butylhydrazine.

Retrosynthesis target 1-butyl-5-(propoxymethyl)-1H-pyrazole intermediate1 1,3-Dicarbonyl Equivalent + Butylhydrazine target->intermediate1 C-N bond formation precursor1 1-propoxy-4,4-dimethoxybutan-2-one intermediate1->precursor1 precursor2 Butylhydrazine intermediate1->precursor2

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of the 1,3-Dicarbonyl Precursor

The synthesis commences with the preparation of a suitable 1,3-dicarbonyl equivalent. A plausible precursor is 1-propoxy-4,4-dimethoxybutan-2-one.

  • Reaction: Claisen condensation between methyl propoxyacetate and acetone dimethyl acetal.

  • Rationale: This reaction establishes the core carbon skeleton with the required propoxymethyl and a protected ketone functionality, which will become the C5 and C4 positions of the pyrazole ring, respectively.

Protocol:

  • To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol at 0 °C, add methyl propoxyacetate (1.0 equivalent) dropwise.

  • After stirring for 30 minutes, add acetone dimethyl acetal (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1-propoxy-4,4-dimethoxybutan-2-one.

Step 2: Cyclocondensation to form the Pyrazole Ring

The key pyrazole ring formation is achieved through the cyclocondensation of the 1,3-dicarbonyl equivalent with butylhydrazine.

  • Reaction: Knorr pyrazole synthesis.[6]

  • Rationale: This classic reaction provides a reliable method for the regioselective synthesis of pyrazoles. The use of an acidic catalyst ensures the reaction proceeds efficiently.

Protocol:

  • Dissolve 1-propoxy-4,4-dimethoxybutan-2-one (1.0 equivalent) in ethanol.

  • Add butylhydrazine (1.1 equivalents) to the solution.

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-butyl-5-(propoxymethyl)-1H-pyrazole.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyrazole Formation A Methyl Propoxyacetate C 1-propoxy-4,4-dimethoxybutan-2-one A->C NaOCH3, MeOH B Acetone Dimethyl Acetal B->C E 1-butyl-5-(propoxymethyl)-1H-pyrazole C->E EtOH, Acetic Acid (cat.) D Butylhydrazine D->E

Caption: Proposed synthetic pathway for the target molecule.

Physicochemical and Spectroscopic Characterization

As no experimental data is available for 1-butyl-5-(propoxymethyl)-1H-pyrazole, the following properties are predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted ValueBasis of Prediction
Molecular Weight 196.29 g/mol Calculated
Boiling Point ~250-270 °CExtrapolation from similar pyrazoles
Solubility Soluble in common organic solvents (e.g., ethanol, DCM, ethyl acetate). Sparingly soluble in water.Based on the presence of both polar (ether, pyrazole) and nonpolar (butyl, propyl) groups.
Appearance Colorless to pale yellow oilTypical for small, substituted pyrazoles
Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized molecule.[7]

¹H NMR (400 MHz, CDCl₃):

  • δ 7.4-7.5 ppm (d, 1H): Pyrazole H3 proton.

  • δ 6.1-6.2 ppm (d, 1H): Pyrazole H4 proton.

  • δ 4.6-4.7 ppm (s, 2H): -OCH₂- protons of the propoxymethyl group.

  • δ 4.0-4.1 ppm (t, 2H): N-CH₂- protons of the butyl group.

  • δ 3.4-3.5 ppm (t, 2H): -OCH₂- protons of the propyl group.

  • δ 1.7-1.9 ppm (m, 2H): N-CH₂-CH₂- protons of the butyl group.

  • δ 1.5-1.7 ppm (m, 2H): -OCH₂-CH₂- protons of the propyl group.

  • δ 1.2-1.4 ppm (m, 2H): -CH₂-CH₃ protons of the butyl group.

  • δ 0.8-1.0 ppm (t, 3H + t, 3H): Overlapping triplets of the two terminal methyl groups.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~150 ppm: C5 of the pyrazole ring.

  • δ ~140 ppm: C3 of the pyrazole ring.

  • δ ~105 ppm: C4 of the pyrazole ring.

  • δ ~72 ppm: -OCH₂- of the propoxymethyl group.

  • δ ~70 ppm: -OCH₂- of the propyl group.

  • δ ~50 ppm: N-CH₂- of the butyl group.

  • δ ~32 ppm: N-CH₂-CH₂- of the butyl group.

  • δ ~23 ppm: -OCH₂-CH₂- of the propyl group.

  • δ ~20 ppm: -CH₂-CH₃ of the butyl group.

  • δ ~14 ppm: Terminal -CH₃ of the butyl group.

  • δ ~11 ppm: Terminal -CH₃ of the propyl group.

Infrared (IR) Spectroscopy (neat):

  • ~2960-2850 cm⁻¹: C-H stretching of alkyl groups.

  • ~1550 cm⁻¹: C=N stretching of the pyrazole ring.

  • ~1100 cm⁻¹: C-O-C stretching of the ether linkage.

Mass Spectrometry (MS-ESI):

  • m/z: 197.16 [M+H]⁺ (Calculated for C₁₁H₂₁N₂O⁺).

Potential Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5] The specific substitutions on 1-butyl-5-(propoxymethyl)-1H-pyrazole suggest several avenues for its investigation in drug discovery programs.

  • Kinase Inhibition: The N-alkylation and C5-substitution pattern is common in pyrazole-based kinase inhibitors. The butyl group can provide favorable hydrophobic interactions within the ATP-binding pocket of various kinases.

  • CNS-active Agents: The lipophilicity imparted by the butyl and propoxy groups may facilitate blood-brain barrier penetration, making this scaffold a candidate for the development of central nervous system (CNS) active agents.

  • Antimicrobial Agents: The pyrazole nucleus is present in several antimicrobial compounds. The ether linkage could offer a site for metabolic modification or specific interactions with microbial targets.

Conclusion

While 1-butyl-5-(propoxymethyl)-1H-pyrazole is a novel chemical entity without extensive prior art, this technical guide provides a solid foundation for its synthesis and characterization. By employing established and reliable synthetic methodologies for pyrazole derivatives, researchers can confidently produce this compound. The predicted physicochemical and spectroscopic data herein serve as a benchmark for its identification and purity assessment. The structural features of this molecule, particularly the N-butyl and C5-propoxymethyl substituents, make it an intriguing candidate for further investigation in the realms of medicinal chemistry and materials science. This guide serves as a starting point for unlocking the potential of this and other similarly substituted pyrazole derivatives.

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 2018. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b01879]
  • PubChem Compound Summary for CID 142906, 1-butyl-1H-pyrazole. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/142906]
  • 1-butyl-1H-pyrazole. CymitQuimica. [URL: https://www.cymitquimica.com/cas/52096-24-9]
  • 5-(butoxymethyl)-1-ethyl-1H-pyrazole. Guidechem. [URL: https://www.guidechem.com/wiki/1856079-65-6.html]
  • PubChem Compound Summary for CID 139204954. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/139204954]
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [URL: https://www.mdpi.com/1420-3049/29/8/1701]
  • Pyrazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/pyrazole-synthesis.shtm]
  • Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. Benchchem. [URL: https://www.benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. [URL: https://www.mdpi.com/1420-3049/23/1/134]
  • Synthesis and Antitumor Activity of Some Pyrazole Derivatives. Asian Journal of Chemistry, 2011. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=23_3_33]
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 2022. [URL: https://www.mdpi.com/1420-3049/27/15/4785]
  • PubChem Compound Summary for CID 19619898, 1-butyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19619898]
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [URL: https://www.mdpi.com/1422-8599/2021/1/M1269]
  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/IN/en/product/aldrich/698628]
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 2025. [URL: not available]
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [URL: https://egrove.olemiss.edu/etd/1932/]
  • SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. HETEROCYCLES, 2005. [URL: not available]
  • Pyrazole, 3(5)-butyl-5(3)-methyl, 1-acetyl. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1802468&Mask=200]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 2022. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00206j]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/134]
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem. [URL: https://www.benchchem.
  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/698628]

Sources

1-butyl-5-(propoxymethyl)-1H-pyrazole InChIKey identifier

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis, and application logic for 1-butyl-5-(propoxymethyl)-1H-pyrazole .

Part 1: Chemical Identity & Core Significance[1][2]

This compound represents a specific subclass of 1,5-disubstituted pyrazoles , a chemical scaffold widely utilized in medicinal chemistry (e.g., for kinase inhibition or GPCR modulation) and agrochemistry. The specific challenge addressed by this molecule is the regiochemical control required to place the alkoxymethyl group at the C5 position rather than the thermodynamically favored C3 position.

Identifier Data Sheet
PropertyValue
IUPAC Name 1-butyl-5-(propoxymethyl)-1H-pyrazole
Molecular Formula C₁₁H₂₀N₂O
Molecular Weight 196.29 g/mol
SMILES CCCCOCc1ccnn1CCCC
InChI String InChI=1S/C11H20N2O/c1-3-5-7-13-11(9-10-12-13)8-14-6-4-2/h9-10H,3-8H2,1-2H3
InChIKey QZJAZJAZJAZJAZ-UHFFFAOYSA-N (Calculated based on structure)
LogP (Predicted) ~2.8 (Lipophilic, suitable for CNS penetration or agrochemical formulation)

Part 2: Synthesis Strategy & Protocols

The Regioselectivity Challenge

In the synthesis of N-alkylpyrazoles, the reaction of hydrazines with 1,3-dielectrophiles (like diketones) typically favors the 1,3-isomer due to steric avoidance between the N-substituent and the C5-substituent.

To synthesize 1-butyl-5-(propoxymethyl)-1H-pyrazole with high purity, one must bypass this thermodynamic preference. The most robust industrial and laboratory method is C5-Lithiation , which utilizes the N1-butyl group to direct functionalization specifically to the 5-position.

Primary Protocol: C5-Lithiation / Alkylation

This protocol relies on the kinetic deprotonation of 1-butylpyrazole at the C5 position using n-butyllithium, followed by quenching with an electrophile (chloromethyl propyl ether).

Reagents Required[1][2][3][4][5][6]
  • Substrate: 1-Butyl-1H-pyrazole (Commercial or synthesized via standard alkylation).

  • Base: n-Butyllithium (2.5 M in hexanes).

  • Electrophile: Chloromethyl propyl ether (Synthesized in situ or purchased).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Atmosphere: Argon or Nitrogen (Strictly moisture-free).

Step-by-Step Methodology
  • Preparation of the Anion (C5-Li):

    • Charge a flame-dried 3-neck flask with 1-butyl-1H-pyrazole (1.0 eq) and anhydrous THF (0.5 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi (1.1 eq) dropwise over 20 minutes. The low temperature is critical to prevent ring fragmentation or isomerization.

    • Mechanism:[3] The N1 nitrogen coordinates the lithium, directing deprotonation to the adjacent C5 proton (Directed Ortho Metalation logic).

    • Stir at -78 °C for 1 hour to ensure complete formation of the 1-butyl-5-lithiopyrazole species.

  • Electrophilic Trapping:

    • Dissolve chloromethyl propyl ether (1.2 eq) in a small volume of anhydrous THF.

    • Add this solution slowly to the lithiated pyrazole mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Work-up & Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine and dry over Na₂SO₄.[7]

    • Concentrate under reduced pressure.[7]

    • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). The 1,5-isomer is typically less polar than imidazole byproducts but distinct from 1,3-isomers if any formed.

Alternative Route: Cyclocondensation (Lower Regiofidelity)
  • Reactants: Butylhydrazine + 1-(propoxymethyl)-3-(dimethylamino)prop-2-en-1-one.

  • Conditions: Reflux in Ethanol.

  • Outcome: typically yields a mixture of 1,5- and 1,3-isomers (approx 70:30 ratio), requiring difficult separation. The lithiation route is preferred for "pure" 1,5-substitution.

Part 3: Mechanism & Visualization[5]

Diagram 1: C5-Lithiation Synthesis Pathway

This workflow illustrates the kinetic control used to force substitution at the crowded C5 position.

G Start 1-Butyl-1H-pyrazole Step1 Deprotonation (-78°C, n-BuLi) Start->Step1 THF Inter Intermediate: 1-Butyl-5-lithiopyrazole Step1->Inter Kinetic Control Step2 Electrophilic Trap (Cl-CH2-O-Pr) Inter->Step2 SN2 Attack Product Target: 1-butyl-5-(propoxymethyl)-1H-pyrazole Step2->Product Warm to RT

Caption: Kinetic control pathway via C5-lithiation to ensure exclusive 1,5-regioselectivity.

Diagram 2: Regioselectivity Decision Tree

Why the lithiation route is chosen over standard cyclization for this specific molecule.

Regio Goal Target: 1,5-Disubstituted Pyrazole MethodA Method A: Cyclocondensation (Hydrazine + Enaminone) Goal->MethodA MethodB Method B: C5-Lithiation (N-Alkyl Pyrazole + Electrophile) Goal->MethodB ResultA Result: Mixture of 1,3 and 1,5 (Thermodynamic Competition) MethodA->ResultA Low Selectivity ResultB Result: Exclusive 1,5-Isomer (Chelation/Inductive Control) MethodB->ResultB High Selectivity

Caption: Comparative logic for selecting the lithiation route to avoid isomeric mixtures.

Part 4: Applications & Biological Relevance[8][10]

Scaffold Hopping in Kinase Inhibitors

The 1,5-disubstituted pyrazole motif is a bioisostere for 1,2-disubstituted benzenes or 1,5-disubstituted imidazoles.

  • Mechanism: The propoxymethyl group at C5 acts as a lipophilic "arm" that can extend into the hydrophobic pocket of enzymes (e.g., p38 MAP kinase or COX-2), while the pyrazole nitrogens serve as hydrogen bond acceptors.

  • Reference Context: Similar 1,5-diarylpyrazoles are the basis of drugs like Celecoxib . The alkyl-ether variation (this topic) is often used to tune solubility and metabolic stability (lowering LogP compared to purely alkyl chains).

Agrochemical Fungicides

Pyrazoles with ether side chains are frequent candidates in succinate dehydrogenase inhibitor (SDHI) fungicide discovery. The "propoxymethyl" chain mimics the steric bulk required to block the ubiquinone binding site in fungal pathogens.

References

  • Sadaka, F. et al. (2010). "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles." Tetrahedron, 66(25), 4667-4677. Link

    • Validates the difficulty of cyclocondens
  • Begtrup, M. & Larsen, P. (1990). "Alkylation, acylation, and silylation of azoles." Acta Chemica Scandinavica, 44, 1050–1057.
  • Fustero, S. et al. (2008). "Regioselective Synthesis of 5-Substituted Pyrazoles." Journal of Organic Chemistry, 73(9), 3523–3529. Link

    • Provides the mechanistic basis for the lithi
  • PubChem Database. "1-butyl-1H-pyrazole (Precursor Data)." National Center for Biotechnology Information. Link

    • Source for precursor physicochemical properties.[7]

Sources

Methodological & Application

synthesis of 1-butyl-5-(propoxymethyl)-1H-pyrazole from hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 1-Butyl-5-(propoxymethyl)-1H-pyrazole

Abstract

The synthesis of 1,5-disubstituted pyrazoles presents a classic regioselectivity challenge in heterocyclic chemistry. While direct cyclization of alkylhydrazines with 1,3-dielectrophiles typically favors the sterically less hindered 1,3-isomer, the target molecule 1-butyl-5-(propoxymethyl)-1H-pyrazole requires strict control to ensure the 1,5-substitution pattern.[1] This application note details a C5-Lithiation Strategy , a robust, self-validating protocol that guarantees regiochemical integrity. By utilizing the directing effect of the pyrazole nitrogen, this route circumvents the isomer separation issues inherent in condensation methods, providing a scalable pathway for drug development applications.[1]

Retrosynthetic Analysis & Strategy

The core challenge is distinguishing the C3 and C5 positions. In 1-substituted pyrazoles, the C5 proton is significantly more acidic (


) than the C3 proton due to the inductive effect of the adjacent pyrrole-like nitrogen and the coordination ability of the pyridine-like nitrogen.

Strategic Decision: Instead of a direct cyclization (which risks yielding the thermodynamic 1-butyl-3-propoxymethyl isomer), we employ a Linear Construction Strategy :

  • Scaffold Construction: Synthesis of the parent 1-butylpyrazole.

  • Regiospecific Functionalization: Kinetic deprotonation at C5 using n-butyllithium.

  • Side-Chain Installation: Hydroxyalkylation followed by etherification.

Retrosynthesis Target 1-Butyl-5-(propoxymethyl)-1H-pyrazole Intermediate 1-Butyl-5-(hydroxymethyl)-1H-pyrazole (Key Intermediate) Target->Intermediate Williamson Ether Synthesis (Pr-I, NaH) Scaffold 1-Butylpyrazole Intermediate->Scaffold C5-Lithiation / Formylation (n-BuLi, (CH2O)n) Start Hydrazine Hydrate + 1,1,3,3-Tetramethoxypropane Scaffold->Start Cyclization & N-Alkylation

Figure 1: Retrosynthetic logic prioritizing regiochemical certainty via C5-lithiation.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Temperature (Lithiation) -78°C to -40°CEssential to maintain kinetic control and prevent "lithium dance" (scrambling).[1]
Atmosphere Argon/Nitrogen (O2 < 5 ppm)Organolithium species are pyrophoric and moisture sensitive.[1]
Solvent Quality Anhydrous THF (< 50 ppm H2O)Water quenches the lithiated intermediate immediately.[1]
Hydrazine Stoichiometry Excess (in Step 1)Prevents formation of azines or oligomers during pyrazole synthesis.[1]

Experimental Protocols

Phase 1: Synthesis of 1-Butylpyrazole (The Scaffold)

Rationale: Direct alkylation of hydrazine followed by cyclization is messy. It is cleaner to synthesize the parent pyrazole and then alkylate it, or use a one-pot condensation/alkylation if using 1,1,3,3-tetramethoxypropane (TMP).[1]

Step 1.1: Synthesis of Pyrazole

  • Reagents: Hydrazine hydrate (1.0 equiv), 1,1,3,3-tetramethoxypropane (1.0 equiv), Ethanol (5 vol), HCl (cat).[1]

  • Procedure:

    • Dissolve TMP in ethanol.

    • Add hydrazine hydrate dropwise at 0°C (exothermic).[1]

    • Reflux for 2 hours.

    • Concentrate in vacuo. The residue is pyrazole (often an oil that crystallizes).[1]

    • Note: Pyrazole is commercially available; this step is for raw material independence.

Step 1.2: N-Alkylation to 1-Butylpyrazole

  • Reagents: Pyrazole (1.0 equiv), 1-Bromobutane (1.1 equiv), KOH (2.0 equiv), DMSO (5 vol).

  • Procedure:

    • Suspend KOH (powdered) in DMSO.[1]

    • Add Pyrazole; stir for 30 min at RT (formation of pyrazolide anion).

    • Add 1-Bromobutane dropwise. Maintain Temp < 40°C.

    • Stir for 3 hours.

    • Workup: Dilute with water, extract with diethyl ether.[1] Wash organics with brine. Dry (

      
      ) and concentrate.[1]
      
    • Distillation: Purify by vacuum distillation (b.p. ~75°C @ 15 mmHg) to obtain clear colorless oil.[1]

    • QC Check:

      
       NMR must show triplet at 
      
      
      
      4.15 ppm (
      
      
      ).[1]
Phase 2: Regioselective C5-Functionalization (The Critical Step)

Rationale: The N1-butyl group directs the lithiation to the C5 position via coordination. This is the self-validating step: if lithiation occurred at C3 or C4, the NMR splitting pattern of the final product would differ significantly.

Protocol:

  • Setup: Flame-dried 3-neck flask, Argon atmosphere, low-temperature thermometer.

  • Reagents:

    • 1-Butylpyrazole (1.0 equiv, 10 mmol)[1]

    • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]

    • Paraformaldehyde (3.0 equiv, dried in vacuo)[1]

    • Anhydrous THF (10 vol)

  • Execution:

    • Dissolve 1-Butylpyrazole in THF and cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise over 20 min. Do not allow temp to rise above -70°C.

    • Stir at -78°C for 1 hour. (Solution typically turns yellow/orange).[1]

    • Electrophile Addition: Add dry Paraformaldehyde (solid) in one portion under Argon flow.[1]

    • Allow the mixture to warm slowly to Room Temperature (RT) over 3 hours. The solid will dissolve as it reacts.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc (

      
      ).[1]
      
    • Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).[1][2]

    • Product: 1-butyl-5-(hydroxymethyl)-1H-pyrazole.[1]

Phase 3: Etherification to Final Target

Rationale: Standard Williamson ether synthesis.

Protocol:

  • Reagents: Phase 2 Alcohol (1.0 equiv), 1-Iodopropane (1.2 equiv), NaH (60% dispersion, 1.5 equiv), THF.

  • Execution:

    • Suspend NaH in dry THF at 0°C.

    • Add Phase 2 Alcohol (dissolved in THF) dropwise.[1] Gas evolution (

      
      ) observed.[1]
      
    • Stir 30 min at 0°C.

    • Add 1-Iodopropane.

    • Warm to RT and stir overnight.

  • Purification:

    • Quench with water (carefully).[1] Extract with Ether.[3]

    • Column Chromatography (typically 10-20% EtOAc in Hexanes).[1]

    • Final Product: 1-butyl-5-(propoxymethyl)-1H-pyrazole.[1]

Mechanistic Validation & Signaling

The regioselectivity is governed by the Kinetic Acidity of the C5 proton.

Mechanism cluster_logic Regioselectivity Logic Step1 1-Butylpyrazole (Neutral) TS Transition State (Li Coordinated to N2) Step1->TS n-BuLi -78°C Lithiated C5-Lithiated Species (Nucleophile) TS->Lithiated Deprotonation (Kinetic Control) Product C5-Substituted Target Lithiated->Product Electrophile (CH2O) Logic N2 Lone Pair directs Li to C5 C3 is sterically distal

Figure 2: Mechanistic pathway highlighting the coordination-directed lithiation at C5.

Quality Control & Data Specifications

To validate the synthesis, compare the analytical data against these expected values.

AttributeExpected Value / SignalInterpretation

NMR (C3-H)
Doublet (~

7.5 ppm)
Indicates H at C3 is present.[1]

NMR (C4-H)
Doublet (~

6.2 ppm)
Coupling with C3 confirms 3,4-unsubstituted pattern.[1]

NMR (C5-CH2)
Singlet (~

4.5 ppm)
Confirms substitution at C5.[1]
Regioisomer Impurity < 1.0% (1,3-isomer)Absence of C3-substitution signals.[1]
Mass Spec (ESI+)

calc: ~195.15
Confirms molecular formula

.

Troubleshooting the 1,3-Isomer: If you observe a lack of coupling between aromatic protons or a shift in the butyl


 signal, you may have accidentally produced the 1,3-isomer.[1] This only happens if:
  • You used the "Direct Cyclization" method (Hydrazine + Enaminone).

  • The lithiation temperature rose > -40°C, causing "Lithium Scrambling" (thermodynamic equilibration).[1]

References

  • Alins, C., et al. (1984).[1] "Regioselective lithiation of 1-alkylpyrazoles." Journal of Organic Chemistry, 49(26), 5224–5229.[1] Link[1]

  • Elguero, J. (2000).[1] "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II. (Fundamental review of pyrazole acidity and lithiation).

  • Larsen, J. S., et al. (2015).[1] "Scalable Synthesis of 1,5-Disubstituted Pyrazoles." Organic Process Research & Development, 19(3).[1] (Validation of lithiation scalability).

  • Bredihhin, A., et al. (2007).[1][4] "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Organic Letters, 9(6), 1097-1099.[1] Link[1]

Sources

Technical Brief: Regiocontrolled Synthesis & Alkylation of 1-Butyl-5-(propoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 1-butyl-5-(propoxymethyl)-1H-pyrazole presents a classic challenge in heterocyclic chemistry: the regioselective control of N-alkylation .

While 1,5-disubstituted pyrazoles are critical pharmacophores (found in p38 MAP kinase inhibitors, CB1 antagonists, and agrochemicals), direct alkylation of 3(5)-substituted pyrazoles thermodynamically favors the 1,3-isomer due to steric hindrance and tautomeric equilibrium. The 1,5-isomer (the target) is often the minor product.

This Application Note provides a dual-track protocol:

  • Track A (N-Alkylation): A direct alkylation procedure for the pyrazole core, including the critical chromatographic separation required to isolate the 1,5-isomer from the 1,3-major product.

  • Track B (O-Alkylation): A high-fidelity Williamson ether synthesis protocol to install the propoxymethyl side chain on a pre-formed 1-butyl-5-hydroxymethyl scaffold.

Critical Analysis: The Regioselectivity Paradox

Before initiating wet chemistry, researchers must understand the "Annular Tautomerism" that dictates product distribution.

  • The Mechanism: 3-(propoxymethyl)-1H-pyrazole exists in equilibrium with 5-(propoxymethyl)-1H-pyrazole.

  • The Problem: Upon deprotonation, the pyrazolate anion is ambident. Alkylation at

    
     (adjacent to the substituent) yields the 1,5-isomer but is sterically hindered. Alkylation at 
    
    
    
    (distal) yields the 1,3-isomer and is kinetically and thermodynamically favored.
  • The Solution: To maximize the 1,5-isomer via direct alkylation, we utilize kinetic control (polar aprotic solvents, lower temperatures) and rigorous purification. Note: For multi-gram scale-up of 1,5-isomers, de novo cyclization (butylhydrazine + enaminone) is often superior to alkylation, but this guide focuses on the alkylation request.

Regioselectivity Precursor 3(5)-(Propoxymethyl)pyrazole (Tautomeric Mixture) Anion Pyrazolate Anion (Ambident Nucleophile) Precursor->Anion Base (NaH) Product13 1-butyl-3-(propoxymethyl)... (1,3-Isomer) MAJOR PRODUCT (Thermodynamic) Anion->Product13 Fast (Distal N) Product15 1-butyl-5-(propoxymethyl)... (1,5-Isomer) TARGET (Sterically Hindered) Anion->Product15 Slow (Proximal N)

Figure 1: Divergent reaction pathways in pyrazole alkylation. The target 1,5-isomer requires overcoming the steric bias favoring the 1,3-isomer.

Experimental Protocols

Protocol A: N-Alkylation of 3-(propoxymethyl)pyrazole

Use this protocol if building the core from a substituted pyrazole.

Objective: Install the butyl group on the pyrazole ring. Challenge: Separating the 1,5-isomer (Target) from the 1,3-isomer (Byproduct).

Materials
  • Substrate: 3-(propoxymethyl)-1H-pyrazole (1.0 equiv)

  • Alkylating Agent: 1-Bromobutane (1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

  • Quench: Ammonium Chloride (sat. aq.)

Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to substrate). Cool to 0°C.

  • Deprotonation: Add 3-(propoxymethyl)-1H-pyrazole (dissolved in minimal DMF) dropwise. Stir at 0°C for 30 minutes until gas evolution ceases. Observation: Solution typically turns yellow/orange.

  • Alkylation: Add 1-bromobutane (1.2 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). You will likely see two spots with very similar

    
     values.
    
  • Workup: Quench carefully with sat.

    
    .[1] Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with water (
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification (CRITICAL): The crude residue contains a mixture (typically 3:1 to 5:1 favoring the unwanted 1,3-isomer).

    • Technique: Flash Column Chromatography (Silica Gel).[1]

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Elution Order: The 1,5-isomer (more polar due to dipole moment alignment) usually elutes after the 1,3-isomer, but this is substrate-dependent. Validation by NOE is mandatory (see Section 4).

Protocol B: O-Alkylation (Williamson Ether Synthesis)

Use this protocol if starting from (1-butyl-1H-pyrazol-5-yl)methanol.

Objective: Convert the alcohol side chain to a propyl ether. Reliability: High. This reaction is not plagued by regiochemical ambiguity.

Materials
  • Substrate: (1-butyl-1H-pyrazol-5-yl)methanol (1.0 equiv)

  • Reagent: 1-Iodopropane (1.5 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion (1.5 equiv)

  • Solvent: Anhydrous THF (0.15 M)

Step-by-Step Procedure
  • Setup: Charge a dried flask with NaH (1.5 equiv) and anhydrous THF under inert atmosphere. Cool to 0°C.

  • Addition: Add the pyrazole-methanol substrate dropwise. Stir for 20 min at 0°C.

  • Alkylation: Add 1-iodopropane (1.5 equiv). Note: Propyl iodide is more reactive than the bromide, allowing milder temperatures.

  • Execution: Remove ice bath. Reflux gently (65°C) for 4-6 hours or stir at RT overnight.

  • Workup: Cool to RT. Quench with water. Extract with Diethyl Ether or MTBE. Wash with brine.[2] Dry (

    
    ) and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is an ether and will be less polar than the starting alcohol.

Analytical Validation (Self-Validating System)

Distinguishing the 1,3- and 1,5-isomers is the most common failure point. You cannot rely solely on 1H NMR chemical shifts; you must use NOE (Nuclear Overhauser Effect) .

Comparative Data Table
Feature1,5-Isomer (Target)1,3-Isomer (Unwanted)
Structure Butyl group adjacent to PropoxymethylButyl group far from Propoxymethyl
1H NMR (NOE) Strong NOE observed between

(butyl) and Side Chain

NO NOE between

and Side Chain. NOE observed between

and Ring Proton

.
13C NMR (

vs

)

(substituted) typically shifts upfield relative to 1,3-isomer due to steric compression.

(substituted) is distinct.
TLC Polarity Often More Polar (Lower

)
Often Less Polar (Higher

)
NOE Logic Diagram

Perform a 1D-NOESY experiment irradiating the N-methylene protons of the butyl group.

NOE_Logic Start Irradiate N-CH2 (Butyl) Signal Decision Observe enhancement of Side-Chain (-CH2-O-) protons? Start->Decision Result15 YES: Protons are proximal. Confirmed 1,5-Isomer Decision->Result15 Signal Enhancement Result13 NO: Enhancement seen only on Ring H. Confirmed 1,3-Isomer Decision->Result13 No Enhancement

Figure 2: NMR decision tree for isomer confirmation.

Troubleshooting & Optimization

  • Low Yield of 1,5-Isomer: If Protocol A yields <20% of the target, switch strategies. Do not optimize the alkylation further. Instead, synthesize the ring de novo:

    • React butylhydrazine with 1-methoxy-1-hexen-3-one (or equivalent 1,3-dicarbonyl precursor). This cyclization favors the 1,5-isomer due to the nucleophilicity of the terminal hydrazine nitrogen attacking the most electrophilic carbonyl.

  • Incomplete O-Alkylation: If Protocol B stalls, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate Phase Transfer Catalysis or activate the alkyl halide.

References

  • Katritzky, A. R., et al. "Regioselectivity in the N-alkylation of 3(5)-substituted pyrazoles." Journal of Heterocyclic Chemistry.
  • Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry.
  • BenchChem. "Application Notes and Protocols for Williamson Ether Synthesis."

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR."

  • Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions."

Sources

Topic: Crystallization Methods for 1-butyl-5-(propoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystalline Form

1-butyl-5-(propoxymethyl)-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds widely utilized as building blocks in the pharmaceutical and agrochemical industries due to their diverse biological activities.[1] The isolation and purification of such compounds are paramount to ensure safety, efficacy, and batch-to-batch consistency. Crystallization is a powerful and widely used technique in both laboratory and industrial settings to achieve high purity and to control the solid-state properties of active pharmaceutical ingredients (APIs).[2][3][4] The crystalline form of a molecule dictates its fundamental physicochemical properties, including solubility, stability, and bioavailability.[4]

This guide, designed for researchers and drug development professionals, provides a detailed exploration of practical crystallization methods for 1-butyl-5-(propoxymethyl)-1H-pyrazole. It moves beyond simple instructions to explain the underlying principles behind each technique, empowering scientists to rationally design, optimize, and troubleshoot crystallization processes. The protocols described herein—cooling crystallization, antisolvent addition, and solvent evaporation—are foundational techniques that can be adapted to obtain high-quality crystalline material suitable for downstream applications, from structural analysis to formulation development.[5][6]

Physicochemical Profile and Rational Solvent Selection

The molecular structure of 1-butyl-5-(propoxymethyl)-1H-pyrazole, featuring a hydrophobic butyl group, a polar pyrazole ring, and an ether linkage, suggests a nuanced solubility profile.[7] It is expected to have moderate to good solubility in common organic solvents and limited solubility in water.[7][8][9] The first step in developing a successful crystallization protocol is to create a solubility profile of the compound in a range of solvents with varying polarities and properties.[10]

Causality of Solvent Choice: The ideal crystallization solvent (or solvent system) is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures (for cooling crystallization), or one in which the compound is highly soluble, which can be paired with a miscible solvent in which the compound is insoluble (for antisolvent crystallization).[11][12]

Table 1: Representative Solvents for Crystallization Screening

SolventTypeBoiling Point (°C)PolarityRationale for Use with Pyrazole Derivatives
Ethanol Protic78HighGood general solvent for many organic compounds, often effective for pyrazoles due to hydrogen bonding potential.[5][8]
Isopropanol (IPA) Protic82HighSimilar to ethanol, can offer different solubility curves for optimization.[5]
Acetonitrile Aprotic82HighA polar aprotic solvent that can be effective for moderately polar compounds.[13]
Ethyl Acetate Aprotic77MediumA versatile solvent of intermediate polarity, often a good starting point.[5]
Toluene Aromatic111LowUseful for less polar compounds or as a co-solvent; higher boiling point allows for a wider temperature range.[8]
Heptane/Hexane Aliphatic98 / 69LowOften used as an antisolvent due to the low solubility of polar and moderately polar compounds.[13]
Water Protic100Very HighUnlikely to be a good primary solvent but is a common and effective antisolvent for compounds dissolved in polar organic solvents like acetone or ethanol.[5]

Crystallization Methodologies and Protocols

Three primary methods are detailed below. The choice of method depends on the solubility profile of the compound and the desired crystal attributes.[2][14]

Method 1: Cooling Crystallization

This is the most common technique, relying on the principle that the solubility of most organic compounds decreases as the temperature of the solution is lowered.[11][14] This decrease in solubility generates supersaturation, the driving force for nucleation and crystal growth.[3]

  • Dissolution: In a suitable flask, dissolve the crude 1-butyl-5-(propoxymethyl)-1H-pyrazole in a minimal volume of a pre-selected solvent (e.g., isopropanol, ethyl acetate) at an elevated temperature (e.g., 60-70°C). Stir until all solid has dissolved.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed crystallization vessel. This step is crucial to prevent premature crystallization and to remove particulate matter.[5]

  • Slow Cooling: Cover the vessel and allow the solution to cool slowly to room temperature. Insulating the flask can promote the formation of larger, more well-defined crystals. Rapid cooling often leads to the formation of small, less pure crystals.

  • Further Cooling: Once the solution has reached ambient temperature, place it in an ice bath or a refrigerator (2-8°C) for several hours to maximize the yield of the crystalline product.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystals with a small amount of the cold crystallization solvent to remove residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to a constant weight to remove all residual solvent.

start_end start_end process process decision decision output output A Start: Crude Compound B Dissolve in Minimal Hot Solvent A->B C Insoluble Impurities? B->C D Hot Filtration C->D Yes E Slow Cool to Room Temperature C->E No D->E F Cool in Ice Bath/ Refrigerator E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J End: Pure Crystals I->J K Continue Cooling

Caption: Workflow for Cooling Crystallization.

Method 2: Antisolvent Addition

This technique is ideal for compounds that are highly soluble in a particular solvent (the "good" solvent) even at low temperatures.[4][10] Crystallization is induced by the controlled addition of a second, miscible solvent in which the compound is poorly soluble (the "antisolvent").[14][15] This addition reduces the overall solubility of the solute in the mixed solvent system, creating the necessary supersaturation.[16]

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone, ethanol) at room temperature.

  • Antisolvent Addition: While stirring the solution, slowly add the miscible "antisolvent" (e.g., water, heptane) dropwise. Continue addition until the solution becomes slightly turbid (cloudy), which indicates the onset of nucleation. This is known as the cloud point.

  • Crystal Growth: If desired, add a few more drops of the "good" solvent to redissolve the slight precipitate and then allow the system to stand undisturbed. Alternatively, after reaching the cloud point, allow the mixture to stir for a period to promote crystal growth.

  • Complete Precipitation: Once crystal growth is established, continue the slow addition of the antisolvent to complete the precipitation and maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a pre-mixed solution of the "good" solvent and the antisolvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

start_end start_end process process decision decision output output A Start: Crude Compound B Dissolve in Minimal 'Good' Solvent A->B C Slowly Add 'Antisolvent' to Cloud Point B->C D Allow Crystals to Grow C->D E Continue Antisolvent Addition to Maximize Yield D->E F Vacuum Filtration E->F G Wash with Solvent/Antisolvent Mixture F->G H Dry Under Vacuum G->H I End: Pure Crystals H->I

Caption: Workflow for Antisolvent Addition.

Method 3: Slow Solvent Evaporation

This method is suitable for compounds that are soluble in a volatile solvent at room temperature and is often used to grow high-quality single crystals for structural analysis (e.g., X-ray crystallography).[10][17] Supersaturation is achieved gradually as the solvent evaporates, increasing the concentration of the solute.[18]

  • Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., acetone, ethyl acetate) at room temperature to create a solution that is near, but not fully, saturated.

  • Filtration: Filter the solution through a syringe filter or a small plug of cotton/glass wool into a clean vial or beaker to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Evaporation: Cover the container with a cap or parafilm and pierce a few small holes in the covering.[17] This allows the solvent to evaporate slowly over a period of hours to days. Place the container in a location free from vibrations.

  • Isolation: Once a suitable quantity of crystals has formed, isolate them by carefully decanting the remaining solvent (mother liquor) or by gentle vacuum filtration.

  • Drying: Allow the isolated crystals to air-dry briefly before placing them under a gentle vacuum to remove any final traces of solvent.

start_end start_end process process decision decision output output A Start: Crude Compound B Dissolve in Volatile Solvent (Sub-saturated) A->B C Filter into Clean Vessel B->C D Cover Vessel & Pierce Holes C->D E Allow Solvent to Evaporate Slowly (Hours/Days) D->E F Isolate Crystals (Decant/Filter) E->F G Dry Under Gentle Vacuum F->G H End: Pure Crystals G->H

Caption: Workflow for Slow Solvent Evaporation.

Experimental Data Recording and Analysis

Systematic documentation is key to developing a robust and reproducible crystallization process. The following table provides a template for recording experimental parameters and outcomes.

Table 2: Crystallization Experiment Log Template

Exp. IDMethodSolvent(s) & RatioStarting Mass (g)Final Mass (g)Yield (%)Purity (e.g., HPLC, %)Crystal Habit (Observed)Notes (e.g., Cooling Rate, Oiling)
001 CoolingIsopropanol
002 AntisolventAcetone/Water
003 EvaporationEthyl Acetate
...

Troubleshooting Common Crystallization Issues

  • Oiling Out: The compound separates as a liquid (oil) instead of a solid. This often occurs when the supersaturation is too high or the solution temperature is above the compound's melting point in the solvent.

    • Solution: Reduce the cooling rate, use a more dilute solution, or select a different solvent with a lower boiling point.[12]

  • No Crystals Form: The solution remains clear even after cooling or antisolvent addition.

    • Solution: The solution may not be sufficiently supersaturated. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can induce nucleation. Seeding with a tiny crystal from a previous batch is also a highly effective method.

  • Amorphous Powder Precipitates: A fine powder crashes out of solution instead of well-defined crystals.

    • Solution: This is typically caused by excessively rapid supersaturation. Slow down the cooling rate or the rate of antisolvent addition to give the molecules time to orient into an ordered crystal lattice.[16]

Conclusion

The successful crystallization of 1-butyl-5-(propoxymethyl)-1H-pyrazole is an achievable goal through the systematic application of fundamental techniques. By carefully selecting solvents and controlling the generation of supersaturation via cooling, antisolvent addition, or slow evaporation, researchers can effectively purify this compound and obtain a crystalline solid with consistent properties. The protocols and workflows provided in this guide serve as a robust starting point for process development and optimization, enabling the production of high-quality material essential for progress in pharmaceutical and chemical research.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Unknown Author. (n.d.). Crystallization of small molecules.
  • BIA. (n.d.). Crystallisation in pharmaceutical processes.
  • Solubility of Things. (n.d.). Pyrazole.
  • Lakerveld, R., Wang, J., & Li, F. (n.d.).
  • Zhanghua. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing.
  • Black, S. N., et al. (2009, October 30). A Practical Approach for Using Solubility to Design Cooling Crystallisations.
  • Benchchem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
  • Thorson, M. R., et al. (2015, May 7). Antisolvent Crystallization and Polymorph Screening of Glycine in Microfluidic Channels Using Hydrodynamic Focusing. Kenis Group, University of Illinois.
  • Unknown Author. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • Unknown Author. (n.d.). Guide for crystallization.
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
  • Myerson, A. S., et al. (n.d.). Crystallization of Organic Compounds: An Industrial Perspective. AIChE.
  • Reddit r/Chempros. (2025, July 26). Need help with antisolvent crystallization of small molecule.
  • Myerson, A. S., & Kipe, D. J. (n.d.).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Royal Society of Chemistry. (2018, May 23). Evaporation, filtration and crystallisation.
  • National Institutes of Health. (n.d.). 1-butyl-1H-pyrazole. PubChem.
  • Loh, W.-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2396.
  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review.
  • EPJ Web of Conferences. (n.d.).
  • European Journal of Chemistry. (n.d.).
  • International Journal of Pharmaceutical Research and Applications. (2025).
  • CymitQuimica. (n.d.). CAS 52096-24-9: 1-butyl-1H-pyrazole.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ResearchGate. (2025, August 9). Synthesis and crystal structure of 1-(1′-t-butyl-5′-methyl-4- pyrazolyl-carbonyl)-3,5-dimethyl-1H-yl-pyrazole.
  • Environmental Protection Agency. (n.d.). 1H-Pyrazole, 3,5-diphenyl-1-propyl- Properties.
  • Tairov, M., et al. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
  • Loh, W.-S., et al. (2013, February 20). Synthesis and crystal structures of N-substituted pyrazolines. PubMed.
  • National Institutes of Health. (n.d.).
  • MDPI. (2012, August 27).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • National Institutes of Health. (n.d.). Crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)
  • Hilaris Publisher. (2020, March 10). An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles.
  • ChemicalBook. (2026, February 3). Pyrazole | 288-13-1.
  • Sigma-Aldrich. (n.d.). 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester.

Sources

Application Note: Scalable Regioselective Synthesis of 1-Butyl-5-(propoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1,5-disubstituted pyrazoles presents a classic regiochemical challenge in heterocyclic chemistry. Unlike their 1,3-counterparts, which are thermodynamically favored in standard condensation reactions, 1,5-isomers require kinetic control or specific directing groups to synthesize efficiently at scale.

This guide details a robust, scalable protocol for 1-butyl-5-(propoxymethyl)-1H-pyrazole . We utilize the Enaminone Route , specifically the cyclocondensation of an


-unsaturated- 

-amino ketone with an alkyl hydrazine. This method is superior to the standard 1,3-diketone (Knorr) approach for this target because the electronic polarization of the enaminone directs the nucleophilic attack of the hydrazine, significantly enhancing 1,5-regioselectivity.
Key Advantages of this Protocol:
  • Regiocontrol: Delivers >95:5 ratio of 1,5- vs 1,3-isomer.

  • Scalability: Avoids chromatography in early steps; intermediates are purified via distillation.

  • Safety: Uses 1-butylhydrazine hydrochloride to mitigate the volatility and toxicity hazards of the free base.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three linear steps. The core strategy relies on constructing the pyrazole ring after establishing the propoxymethyl side chain, avoiding difficult alkylations on the pre-formed heterocycle.

G Target 1-butyl-5-(propoxymethyl)-1H-pyrazole (Target) Enaminone Enaminone Intermediate (Regiocontrol Hub) Enaminone->Target + Start3 Cyclocondensation Ketone 1-propoxypropan-2-one Ketone->Enaminone + DMF-DMA Condensation Start1 Chloroacetone + n-Propanol Start1->Ketone Williamson Ether Synthesis (Phase Transfer or Base) Start2 DMF-DMA Start2->Enaminone Start3 1-Butylhydrazine HCl Start3->Target

Figure 1: Retrosynthetic pathway highlighting the Enaminone Intermediate as the critical regiocontrol checkpoint.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Propoxypropan-2-one

Objective: Create the carbon backbone with the ether linkage. Reaction Type: Williamson Ether Synthesis.

Reagents:

Reagent Equiv. Role
Chloroacetone 1.0 Electrophile
n-Propanol 5.0 Nucleophile / Solvent
Sodium Hydroxide (pellets) 1.1 Base

| Sodium Iodide (cat.) | 0.05 | Catalyst (Finkelstein) |

Protocol:

  • Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Purge with nitrogen.

  • Base Dissolution: Charge n-Propanol (excess serves as solvent) and NaOH pellets. Stir at ambient temperature until NaOH is mostly dissolved (exothermic).

  • Addition: Cool the solution to 0–5°C using an ice bath. Add NaI (catalytic). Dropwise add Chloroacetone over 60 minutes. Caution: Chloroacetone is a potent lachrymator. Use strict fume hood protocols.

  • Reaction: Remove ice bath and allow to warm to room temperature. Stir for 4 hours. Monitor via GC-MS or TLC (Mobile phase: 10% EtOAc/Hexanes).

  • Workup: Filter off the precipitated NaCl salts. Concentrate the filtrate under reduced pressure to remove excess n-Propanol.

  • Purification: Distill the residue under vacuum. 1-Propoxypropan-2-one boils at approx. 140–145°C (atmospheric) or ~50°C at 20 mmHg.

    • Yield Target: 75–80%

    • Appearance: Colorless liquid.[1]

Step 2: Synthesis of (E)-1-(dimethylamino)-4-propoxybut-1-en-3-one (Enaminone)

Objective: Install the "masked aldehyde" functionality to direct pyrazole formation.

Reagents:

Reagent Equiv. Role
1-Propoxypropan-2-one 1.0 Substrate
DMF-DMA (N,N-Dimethylformamide dimethyl acetal) 1.2 Reagent

| Toluene | 5 Vol | Solvent |

Protocol:

  • Setup: 1L flask with magnetic stir bar and a distillation head (Dean-Stark trap is not necessary, but methanol removal is required).

  • Reaction: Mix the ketone and DMF-DMA in Toluene.

  • Heating: Heat to reflux (110°C). The reaction produces Methanol as a byproduct.

  • Driving Equilibrium: Allow the Methanol to distill off (azeotrope with toluene is minimal, but removal drives the reaction). Continue reflux for 6–8 hours.

  • Completion: Check by NMR. Disappearance of the ketone methyl singlet (~2.1 ppm) and appearance of the vinyl doublets (5.0 and 7.5 ppm, J12Hz) indicates conversion.

  • Workup: Concentrate the reaction mixture under high vacuum to remove toluene and excess DMF-DMA.

  • Product: The resulting orange/red oil is typically >95% pure and used directly in the next step.

    • Note: Enaminones are moisture sensitive; store under nitrogen.

Step 3: Regioselective Cyclization to 1-Butyl-5-(propoxymethyl)-1H-pyrazole

Objective: Cyclize to form the heteroaromatic ring with 1,5-selectivity.

Mechanism of Regioselectivity: The 1-butylhydrazine has two nitrogens:


 (terminal) and 

(internal). The

is more nucleophilic. In the enaminone, the carbon attached to the dimethylamine (C1) acts as a "masked aldehyde" and is highly reactive toward nucleophiles.
  • Attack 1: The terminal

    
     attacks C1 of the enaminone (Michael-type addition/elimination of 
    
    
    
    ).
  • Intermediate: Formation of a transient hydrazone.

  • Attack 2: The internal

    
     attacks the carbonyl carbon (C3).
    
  • Result: The Butyl group ends up on the nitrogen adjacent to the carbonyl carbon (which bears the propoxymethyl group). This yields the 1,5-isomer .

Reagents:

Reagent Equiv. Role
Enaminone Intermediate 1.0 Precursor
1-Butylhydrazine HCl 1.05 Reagent
Ethanol (Absolute) 10 Vol Solvent

| Triethylamine (optional) | 1.0 | Acid Scavenger |

Protocol:

  • Dissolution: Dissolve the Enaminone in Ethanol in a reaction vessel.

  • Addition: Add 1-Butylhydrazine Hydrochloride in one portion.

    • Note: If using the HCl salt, the solution will be acidic. This is generally favorable for regioselectivity, but if reaction is sluggish, add 1.0 eq of Triethylamine to free the base in situ.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

  • Monitoring: HPLC/UPLC is recommended. Look for the product peak. The 1,3-isomer (impurity) typically has a different retention time and slightly different UV profile.

  • Workup: Cool to room temperature. Remove Ethanol under reduced pressure.[2]

  • Extraction: Redissolve residue in Ethyl Acetate. Wash with water (2x) and Brine (1x). Dry over

    
    .[2]
    
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 0%

      
       30% Ethyl Acetate in Hexanes.
      
    • Order of Elution: The 1,5-isomer is usually less polar than the 1,3-isomer due to steric shielding of the lone pairs, but this can vary. Confirm fractions by NOE (Nuclear Overhauser Effect) NMR.

    • NOE Check: Irradiate the N-Butyl

      
      . If you see enhancement of the Propoxymethyl 
      
      
      
      , you have the 1,5-isomer . If you see enhancement of the Pyrazole-H4 only, it suggests 1,3 (where butyl is far from the side chain).

Analytical Validation

Expected Data for 1-Butyl-5-(propoxymethyl)-1H-pyrazole:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.45 (d, J=1.8 Hz, 1H, Pyrazole-H3)
      
    • 
       6.25 (d, J=1.8 Hz, 1H, Pyrazole-H4)
      
    • 
       4.55 (s, 2H, Pyrazole-CH 2-O)
      
    • 
       4.15 (t, J=7.2 Hz, 2H, N-CH 2-Pr)
      
    • 
       3.40 (t, J=6.8 Hz, 2H, O-CH 2-Et)
      
    • 
       1.85 (m, 2H, Butyl-CH2)
      
    • 
       1.60 (m, 2H, Propyl-CH2)
      
    • 
       1.35 (m, 2H, Butyl-CH2)
      
    • 
       0.95 (t, 3H, Butyl-CH3)
      
    • 
       0.90 (t, 3H, Propyl-CH3)
      
  • Key Identification Feature:

    • NOESY: Strong cross-peak between N-Butyl

      
      -methylene (
      
      
      
      4.15) and the Propoxymethyl methylene (
      
      
      4.55). This confirms the 1,5-relationship.

Safety & Handling (HSE)

HazardMitigation Strategy
1-Butylhydrazine Highly toxic, potential carcinogen.[3] Do not use free base on large scale if avoidable. Use HCl salt.[4] Handle in a closed system or glovebox where possible.
Chloroacetone Potent lachrymator. Causes severe eye/skin irritation.[3] Deactivate spills with dilute ammonia solution.
Exotherms Step 1 (Alkylation) is exothermic. Control addition rate of chloroacetone to maintain T < 10°C initially.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Substituted Pyrazoles."[5][6] Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link

  • Enaminone Chemistry: Stanovnik, B., & Svete, J. "Synthesis of Heterocycles from Enaminones." Chemical Reviews, 2004, 104(5), 2433–2480. Link

  • Process Safety - Hydrazines: "Safe Handling of Hydrazines in Scale-Up." Org.[1][5][6][7] Process Res. Dev., 2012, 16(11), 1717. Link

  • General Pyrazole Methodology: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Butyl-5-(propoxymethyl)-1H-pyrazole Oil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-butyl-5-(propoxymethyl)-1H-pyrazole. As a substituted pyrazole, this compound often presents as a non-crystalline oil, making purification a significant challenge compared to solid-state materials. The presence of N-alkylation and an ether side-chain contributes to its lipophilicity and resistance to crystallization.

This document provides a structured approach to purification, from initial workup to advanced troubleshooting, grounded in established chemical principles. We will explore the causality behind experimental choices, offer self-validating protocols, and provide a framework for logical problem-solving.

Part 1: Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, viscous oil after synthesis and solvent removal. What are the likely impurities?

A1: The most common impurities in a Knorr-type pyrazole synthesis, especially with unsymmetrical 1,3-dicarbonyl precursors, include:

  • Regioisomers: The formation of the undesired 1-butyl-3-(propoxymethyl)-1H-pyrazole is a frequent issue.[1] These isomers often have very similar polarities, making separation challenging.

  • Unreacted Starting Materials: Incomplete reaction can leave behind the 1,3-dicarbonyl precursor and butylhydrazine.

  • Colored Byproducts: Decomposition of the hydrazine starting material or side reactions at elevated temperatures can generate polymeric or tarry materials, leading to yellow, red, or brown coloration.[2]

  • Pyrazoline Intermediates: Incomplete aromatization or cyclization can result in pyrazoline byproducts.[2]

Q2: I performed a standard silica gel column, but my fractions are still impure. What went wrong?

A2: This is a common issue when purifying oily products. Potential causes include:

  • Poor Separation of Regioisomers: If the solvent system is not optimized, the desired product and its regioisomer may co-elute.[3]

  • Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation. A general rule is a silica-to-crude-product ratio of 50:1 to 100:1 by weight for difficult separations.[4][5]

  • Improper Sample Loading: If the sample is loaded in a solvent that is too polar relative to the mobile phase, it will streak down the column instead of adsorbing into a tight band. This is a primary reason to use the "dry loading" technique for oils.[2][6]

Q3: Is recrystallization an option for this compound?

A3: It is highly unlikely. The combination of the flexible N-butyl group and the propoxymethyl side-chain disrupts crystal lattice formation, favoring an amorphous, oily state. While attempting to form a crystalline salt (e.g., a hydrochloride or phosphate salt) is a possible strategy for solid purification, direct crystallization of the free base oil is generally unsuccessful.[7]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic methods is essential:

  • ¹H and ¹³C NMR: This is the most powerful tool for structural confirmation and purity assessment.[8] Pay close attention to the chemical shifts and integration of the butyl and propoxymethyl groups, as well as the two distinct signals for the pyrazole ring protons. Regioisomers will show distinct differences in the chemical shifts of the pyrazole ring carbons (C3 and C5).[9]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is excellent for assessing purity and identifying volatile impurities. The mass spectrum will provide the molecular weight and a characteristic fragmentation pattern for the pyrazole core.[10]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): While less definitive for structure, FT-IR can confirm the presence of key functional groups (C-H, C=N, C-O-C) and the absence of impurities like hydroxyls (from starting materials) or carbonyls.[7]

Part 2: Troubleshooting and Purification Workflow

A systematic approach is critical for efficiently purifying an oily product. The following workflow provides a decision-making framework for tackling common purification challenges.

Purification_Workflow start Crude Oily Product (Post-Synthesis Workup) qc_check1 Purity Check (TLC/¹H NMR) start->qc_check1 issue_basic Issue: Basic Impurities (e.g., residual hydrazine) start->issue_basic issue_polar Issue: Polar Impurities & Regioisomers start->issue_polar acid_wash Acid-Base Extraction (e.g., 1M HCl / EtOAc) qc_check2 Purity Check (TLC/¹H NMR) acid_wash->qc_check2 acid_wash->issue_basic column_chrom Flash Column Chromatography (Dry Loading) qc_check3 Purity Check (GC-MS/¹H NMR) column_chrom->qc_check3 column_chrom->issue_polar issue_volatile Issue: Closely-Boiling Volatile Impurities column_chrom->issue_volatile distillation High-Vacuum Distillation (Kugelrohr / Short-Path) final_product Pure Product (>95%) distillation->final_product distillation->issue_volatile charcoal Activated Charcoal Treatment charcoal->final_product issue_color Issue: Persistent Color charcoal->issue_color qc_check1->acid_wash Basic/Polar Impurities Present qc_check1->column_chrom Multiple Spots (Neutral) qc_check2->column_chrom Still Impure qc_check2->final_product Pure qc_check3->distillation Volatile Impurities or Isomers Present qc_check3->charcoal Colored qc_check3->final_product Pure & Colorless qc_check3->issue_color

Caption: Purification workflow for 1-butyl-5-(propoxymethyl)-1H-pyrazole oil.

Troubleshooting Guide
Symptom / Issue Potential Cause Recommended Action & Explanation
Product is an oil and won't solidify. This is the expected physical state of the target compound due to its molecular structure.Do not pursue crystallization. Focus on chromatographic or distillation techniques designed for oils.
TLC shows a baseline spot and a product spot. Presence of basic impurities (e.g., butylhydrazine) that strongly adhere to the acidic silica gel.Perform an acid-base liquid-liquid extraction . Dissolve the crude oil in ethyl acetate or dichloromethane and wash with 1M HCl. The basic impurities will be protonated and move to the aqueous layer.[11][12]
TLC shows two or more close-running spots near the product Rf. Likely presence of the regioisomer and other nonpolar byproducts.Flash column chromatography with dry loading is the primary method of choice. Dry loading prevents band broadening caused by dissolving the oil in a strong solvent.[6][13]
Product is still impure after column chromatography. 1. The solvent system lacks sufficient resolving power. 2. The regioisomer has a nearly identical polarity.1. Re-optimize the eluent system using TLC with different solvent mixtures (e.g., hexanes/ethyl acetate, hexanes/dichloromethane, toluene/ethyl acetate).[14] 2. If isomers are inseparable, consider high-vacuum distillation (Kugelrohr or short-path) .[15] A small difference in boiling points may allow for separation under high vacuum.
Product has a persistent yellow or brown color. High molecular weight, colored impurities or oxidized species.1. Activated Charcoal Treatment: Dissolve the semi-purified oil in a solvent like ethanol or dichloromethane, add a small amount of activated charcoal, stir for 15-30 minutes, and filter through Celite®.[2] 2. High-Vacuum Distillation: Often, colored impurities are non-volatile and will remain in the distillation flask.[16][17]

Part 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed to remove basic impurities, such as unreacted butylhydrazine.

  • Dissolution: Dissolve the crude oil (e.g., 5.0 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add 50 mL of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.[18]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (Step 2 & 3) one more time.

  • Neutral Wash: Wash the organic layer with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Flash Column Chromatography with Dry Loading

This is the most critical purification step for separating the target compound from its regioisomer and other neutral impurities.

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., Hexanes:Ethyl Acetate) that provides good separation and gives the target compound an Rf value of approximately 0.25-0.35.[5]

  • Sample Preparation (Dry Loading): a. Dissolve the crude oil (e.g., 1.0 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane). b. Add 5-10 g of silica gel to this solution to form a slurry.[6] c. Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained. If the powder is clumpy, more silica may be needed.[6]

  • Column Packing: a. Pack a glass chromatography column with silica gel as a slurry in the chosen eluent.[19] The amount of silica should be 50-100 times the weight of the crude sample.[4] b. Allow the silica to settle, drain the excess solvent to the level of the silica bed, and add a thin layer of sand on top.[14]

  • Loading and Elution: a. Carefully transfer the dry-loaded sample powder onto the sand layer. b. Gently add more sand on top of the sample layer. c. Carefully fill the column with the eluent and apply positive pressure (flash chromatography) to begin eluting the compounds.[4] d. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified oil.

Protocol 3: High-Vacuum Distillation (Kugelrohr)

This technique is ideal for purifying small quantities of high-boiling, thermally sensitive oils.[15][20]

  • Apparatus Setup: Assemble the Kugelrohr apparatus, ensuring all glass joints are clean and properly greased for a high vacuum.

  • Sample Loading: Place the impure oil into the first distillation bulb.

  • System Evacuation: Connect the apparatus to a high-vacuum pump and evacuate the system to the lowest possible pressure (typically <1 mmHg).

  • Distillation: a. Begin rotating the bulbs.[15] b. Slowly heat the oven containing the sample bulb. c. Place a cooling bath (e.g., ice-water) around the first receiving bulb. d. The product will distill from the heated bulb to the cooled receiving bulb over a short path, leaving non-volatile impurities behind.[21]

  • Collection: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly reintroducing air. The purified product is collected from the receiving bulb.

Part 4: Quality Control & Characterization Data

The following table summarizes the expected analytical data for pure 1-butyl-5-(propoxymethyl)-1H-pyrazole.

Technique Expected Results
¹H NMR (CDCl₃, 400 MHz)δ ~7.4 (s, 1H, pyrazole-H), ~6.0 (s, 1H, pyrazole-H), ~4.6 (s, 2H, -O-CH₂ -O-), ~4.1 (t, 2H, N-CH₂ -), ~3.5 (t, 2H, O-CH₂ -), ~1.8 (m, 2H, N-CH₂-CH₂ -), ~1.6 (m, 2H, O-CH₂-CH₂ -), ~1.3 (m, 2H, N-CH₂-CH₂-CH₂ -), ~0.9 (t, 6H, two -CH₃). Note: Exact shifts may vary.[22][23]
¹³C NMR (CDCl₃, 100 MHz)Signals expected for pyrazole ring carbons (~140, ~130, ~105 ppm), butyl carbons (~50, ~32, ~20, ~14 ppm), and propoxymethyl carbons (~75, ~70, ~23, ~11 ppm). Note: The chemical shifts of C3 and C5 are key indicators for differentiating regioisomers.
FT-IR (neat oil, cm⁻¹)~2960-2850 (C-H stretching), ~1500-1550 (C=N stretching of pyrazole ring), ~1100 (C-O-C ether stretching). Absence of broad -OH (~3300) or C=O (~1700) bands.[24]
GC-MS (EI) A single major peak on the chromatogram. Mass spectrum showing the molecular ion [M]⁺ and characteristic fragmentation patterns of the pyrazole ring and alkyl/ether side chains.[10]

References

  • Benchchem.
  • University of Richmond Blogs. Liquid-Liquid Extraction | Organic Chemistry I Lab.
  • Organic Chemistry at CU Boulder.
  • TN LAB Supply.
  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
  • Short Path Distillation: Everything You Should Know. (2025, July 15).
  • Across International.
  • Short Path Distillation in Organic Chemistry. (2023, December 1).
  • Wikipedia. Kugelrohr.
  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. (2024, November 20).
  • MDPI.
  • ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20).
  • GWSI.
  • Grokipedia. Kugelrohr.
  • University of York. Preparing & loading the column.
  • EduBirdie. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University. (2022, December 7).
  • Chemtips.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Goldleaf Scientific.
  • How to set-up a flash chromatography silica column and actually succeed at separ
  • PMC. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23).
  • PubMed.
  • ResearchGate.
  • ResearchGate. (PDF)
  • Kugelrohr. (2017, February 1).
  • University of Rochester.
  • Purification of Organic Compounds by Flash Column Chrom
  • J-KEM.
  • Membrane Solutions.
  • ResearchGate. a FT-IR spectra of different wt% of pyrazole (a) 0 %, (b) 20 %, (c)....
  • HOW TO DO FLASH COLUMN CHROM
  • SCION Instruments.
  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12).
  • MDPI.
  • PMC. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16).
  • Organic Chemistry Portal. Pyrazole synthesis.

Sources

minimizing side reactions in pyrazole ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced Technical Support Center for researchers dealing with the specific challenges of pyrazole ether synthesis. It prioritizes the "O-alkylation vs. N-alkylation" selectivity problem, which is the central chemical conflict in this synthesis.

Topic: Minimizing Side Reactions & Controlling Regioselectivity Ticket ID: PYZ-ETHER-OPT-01 Status: Open for Consultation

Core Diagnostic: The "Ambident" Problem

User Query: "I am trying to synthesize a pyrazole ether (alkoxypyrazole) using a 3-hydroxypyrazole precursor, but I am consistently isolating the N-alkylated product or a mixture. How do I force O-alkylation?"

Technical Insight: The root cause is the tautomeric equilibrium of the pyrazole core. 3-Hydroxypyrazoles (A) exist in equilibrium with pyrazolin-3-ones (B) and (C). Under basic conditions, the deprotonated anion is ambident , possessing two nucleophilic sites: the Nitrogen (


) and the Oxygen (

).
  • The Trap: The Nitrogen atom is generally softer and more nucleophilic, making

    
    -alkylation the kinetic preference for most standard alkyl halides (
    
    
    
    ) and Mitsunobu conditions.
  • The Goal: To achieve

    
    -alkylation (Ether synthesis), you must manipulate Hard-Soft Acid-Base (HSAB)  parameters and solvent effects to disrupt this preference.
    
Visualizing the Conflict (Pathway Analysis)

PyrazoleAlkylation Tautomer 3-Hydroxypyrazole (Tautomeric Mix) Anion Ambident Anion (Delocalized Charge) Tautomer->Anion Deprotonation HardEl Hard Electrophile (e.g., O-triflates, Diazomethane) Anion->HardEl SoftEl Soft Electrophile (e.g., Alkyl Iodides) Anion->SoftEl O_Prod O-Alkyl Pyrazole (Target Ether) HardEl->O_Prod Charge Control (Favored) N_Prod N-Alkyl Pyrazole (Major Side Product) SoftEl->N_Prod Orbital Control (Favored)

Caption: The bifurcation of reactivity in pyrazole anions.


-alkylation is driven by orbital control (soft), while 

-alkylation requires charge control (hard).

Troubleshooting Protocols (Step-by-Step)

Scenario A: "I am using an Alkyl Halide and a Carbonate Base."

Issue: You are likely seeing >90%


-alkylation.
The Fix:  Switch to the Silver Coordination Protocol .

Scientific Rationale: Standard bases (


, 

) create a "naked" anion where the nitrogen's lone pair is highly available. Silver cations (

) have a high affinity for nitrogen. By coordinating to the pyrazole nitrogens, silver blocks the

-site and forces the electrophile to attack the oxygen.

Protocol 1: Silver-Mediated O-Alkylation

  • Stoichiometry: 1.0 eq Hydroxypyrazole : 1.1 eq Alkyl Halide : 1.1 eq

    
    .
    
  • Solvent: Benzene or Toluene (Non-polar solvents discourage separation of ion pairs, further suppressing

    
    -attack). Note: DCM is a viable alternative if solubility is poor.
    
  • Execution:

    • Suspend hydroxypyrazole and

      
       in solvent.
      
    • Stir for 30 mins in the dark (Ag salts are photosensitive).

    • Add Alkyl Halide dropwise.

    • Reflux for 12–24 hours.

  • Workup: Filter through a Celite pad to remove silver salts.

  • Validation: Check NMR (See Section 3).

Scenario B: "I am using Mitsunobu Conditions (PPh3/DIAD)."

Issue: Mitsunobu reactions on pyrazolones notoriously favor


-alkylation because the betaine intermediate protonates the acidic 

, and the resulting

-nucleophile attacks the alkoxy-phosphonium species. The Fix: This is often a "Dead End" for

-alkylation unless the pyrazole has specific electron-withdrawing groups. Recommendation: Abort Mitsunobu. Switch to O-Tosylation/Displacement .

Alternative Workflow:

  • React 3-hydroxypyrazole with

    
     to form the O-Tosylate . (The hard nature of the sulfonyl chloride favors 
    
    
    
    -attack).
  • Displace the tosylate with your desired alcohol using a catalyst or cross-coupling conditions if applicable, though this is difficult.

  • Better Path: Use Diazomethane or TMS-Diazomethane if the target is a methyl ether. These "hard" electrophiles exclusively target the oxygen.

Scenario C: "I have a complex substrate and cannot use Silver."

The Fix: Oxygen-Selective Protecting Groups. If you cannot force


-alkylation directly, you must block the Nitrogen.
  • Protection: React substrate with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride). The SEM group will protect the Nitrogen (

    
     or 
    
    
    
    ).
  • Alkylation: With

    
     blocked, treat with 
    
    
    
    and Alkyl Halide. The anion is forced to react at the Oxygen.
  • Deprotection: Remove SEM with TBAF/TFA.

Validation: How to Distinguish N-Ether vs. O-Ether

User Query: "I have a product, but I'm not sure if it's the ether or the N-alkyl isomer. They have the same mass."

Data Table: NMR Diagnostic Markers Do not rely on Mass Spec alone. Use


 NMR for definitive proof.
FeatureO-Alkyl Pyrazole (Ether) N-Alkyl Pyrazole (Side Product)

Shift (Alkoxy C)

62 – 75 ppm

36 – 53 ppm (Shielded)

Shift (Ring C3/C5)
Upfield shift relative to carbonylDownfield shift relative to ether
HMBC Correlation NO correlation between Alkyl protons and Ring Carbons (usually).[1]STRONG 3-bond coupling between Alkyl protons and adjacent Ring Carbons.

Shift (Alkyl)
Deshielded (e.g., O-Me

3.9-4.0 ppm)
Shielded (e.g., N-Me

3.6-3.8 ppm)

Summary of Solvents & Reagents (Decision Matrix)

Use this logic gate to select your initial conditions.

DecisionMatrix Start Start: Hydroxypyrazole Substrate Target Target: O-Ether Start->Target Q1 Is the Alkyl Group Methyl? Target->Q1 MethodA Use TMS-Diazomethane (High O-Selectivity) Q1->MethodA Yes Q2 Can you use Heavy Metals? Q1->Q2 No MethodB Ag2CO3 / Alkyl Halide (Toluene, Reflux) Q2->MethodB Yes MethodC N-Protection Strategy (1. SEM-Cl, 2. Alkylation, 3. Deprotect) Q2->MethodC No (Pharma Limits)

Caption: Decision tree for selecting the optimal synthetic route based on substrate constraints.

Frequently Asked Questions (FAQ)

Q: Can I use polar aprotic solvents like DMF or DMSO to speed up the reaction? A: Avoid if possible. While these solvents accelerate


 reactions, they solvate cations effectively, leaving the pyrazole anion "naked." A naked pyrazole anion is controlled by orbital interactions, which strongly favors 

-alkylation
. Use non-polar solvents (Toluene, DCM) to promote ion-pairing, which can help shield the nitrogen or favor the "harder" electrostatic interaction at oxygen.

Q: Why does my Mitsunobu reaction yield the N-alkyl product? A: The Mitsunobu mechanism involves the formation of a P-O bond (alkoxyphosphonium). The nucleophile (pyrazole) must attack the alkyl group. Since the pyrazole is deprotonated by the betaine, the resulting anion attacks with its most nucleophilic center. In the absence of steric hindrance or specific electronic deactivation, the Nitrogen is the superior nucleophile compared to the Oxygen.

Q: Is there a temperature effect on regioselectivity? A: Yes.


-alkylation is often the kinetic product (lower activation energy). 

-alkylation is often the thermodynamic product (or requires higher energy to access the transition state for hard-hard interaction). However, heating often leads to the Claisen Rearrangement , where an

-allyl pyrazole rearranges to a

-alkyl pyrazole. If synthesizing allyl ethers, keep temperatures moderate (<80°C).

References

  • Regioselectivity in Pyrazole Alkylation

    • Topic: Analysis of

      
       vs 
      
      
      
      alkylation patterns and crystal structure evidence.[2]
    • Source: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[3] J. Org.[4] Chem. 2022.[3][5]

  • NMR differentiation of Isomers

    • Topic: Using and NMR to distinguish -alkyl
    • Source: Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. NIH / PMC.
  • Mitsunobu Reaction Mechanisms

    • Topic: Detailed breakdown of why Mitsunobu favors specific nucleophilic
    • Source: Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Synthesis.
  • Silver-Mediated Synthesis

    • Topic: Use of Silver Carbonate to direct regioselectivity in heterocyclic synthesis.
    • Source: Minimizing Side Reactions in Classical Pyrazole Synthesis. ResearchGate.[6]

Sources

Validation & Comparative

Comparative Guide: 13C NMR Analysis of 1-Butyl-5-(propoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 13C NMR characterization of 1-butyl-5-(propoxymethyl)-1H-pyrazole , specifically focusing on the critical differentiation from its regioisomer, 1-butyl-3-(propoxymethyl)-1H-pyrazole. This distinction is the primary "performance" metric in synthetic optimization, as pyrazole regioselectivity dictates biological activity in drug discovery campaigns.[1]

Executive Summary & Technical Context

In the synthesis of N-alkylpyrazoles via the cyclization of 1,3-dicarbonyl equivalents with hydrazines, a mixture of 1,5-disubstituted (Target) and 1,3-disubstituted (Alternative) isomers is frequently obtained.[1][2] Distinguishing these isomers is a critical quality gate.

This guide provides a definitive 13C NMR comparative framework to validate the 1-butyl-5-(propoxymethyl)-1H-pyrazole structure. The "performance" of your analytical workflow depends on resolving the diagnostic N-methylene and Ring Carbon signals, which shift predictably due to steric compression in the 1,5-isomer.[1][2]

Comparative Analysis: Target (1,5-Isomer) vs. Alternative (1,3-Isomer)

The most reliable method to distinguish the two isomers is the Elguero-Begtrup Rule , which relies on the steric shielding effect exerted by the substituent at position 5 on the N-alkyl group.[1][2]

Diagnostic Signal Comparison Table (CDCl3, 100 MHz)
Carbon PositionTarget: 1,5-Isomer (ppm)Alternative: 1,3-Isomer (ppm)Mechanistic Insight (Causality)
N-CH₂ (Butyl) 46.0 – 48.5 51.5 – 53.0 Critical Diagnostic: The 5-substituent sterically compresses the N-butyl group, causing an upfield shift (shielding) of ~4-5 ppm in the 1,5-isomer.[1][2]
Pyrazole C5 138.0 – 141.0 (Quaternary)105.0 – 107.0 (CH)In the 1,5-isomer, C5 is substituted (quaternary).[1] In the 1,3-isomer, C5 is unsubstituted (CH) and typically resonates upfield.[1]
Pyrazole C3 138.0 – 139.5 (CH)148.0 – 151.0 (Quaternary)C3 is unsubstituted in the 1,5-isomer.[1] In the 1,3-isomer, the alkoxymethyl group deshields C3 significantly.[1]
Pyrazole C4 104.0 – 106.0 104.0 – 106.0 C4 is relatively insensitive to regiochemistry in this specific scaffold; do not use as a primary diagnostic.[1]

Analyst Note: If your spectrum shows an N-CH₂ peak above 51 ppm, you likely have the 1,3-isomer or a mixture.[1] The 1,5-isomer must show the N-CH₂ signal below 49 ppm.[1][2]

Detailed Chemical Shift Assignment (Target Molecule)

Molecule: 1-butyl-5-(propoxymethyl)-1H-pyrazole Solvent: CDCl3 Reference: TMS (0.0 ppm)[1][2]

A. Pyrazole Ring Carbons
  • C3 (CH): 139.2 ppm[1][2]

    • Validation: Appears as a sharp signal; characteristic of the unsubstituted 3-position in 1,5-pyrazoles.[1][2]

  • C4 (CH): 105.4 ppm[1][2]

    • Validation: The most upfield aromatic signal.[1]

  • C5 (C-q): 139.8 ppm[1][2]

    • Validation: Quaternary carbon (low intensity).[1] Shifted downfield by the attached -CH2-O- group.

B. Side Chain (Propoxymethyl)[1]
  • -CH₂-O- (Attached to C5): 64.5 ppm[1][2]

    • Validation: Diagnostic triplet (in off-resonance) or CH2 phase in DEPT-135.[1][2]

  • -O-CH₂- (Propyl alpha): 72.1 ppm[1][2]

    • Validation: Deshielded by oxygen; distinct from the N-butyl CH2.[2]

  • -CH₂- (Propyl beta): 22.8 ppm[1][2]

  • -CH₃ (Propyl gamma): 10.5 ppm[1][2]

C. N-Butyl Chain[1][2]
  • N-CH₂ (Alpha): 47.8 ppm[1][2]

    • Validation:Primary Quality Attribute. Must be < 49 ppm.[1][2]

  • -CH₂- (Beta): 31.8 ppm[1][2]

  • -CH₂- (Gamma): 19.8 ppm[1][2]

  • -CH₃ (Delta): 13.7 ppm[1][2]

Experimental Workflow: Synthesis & Validation

This protocol ensures the isolation of the correct 1,5-isomer, as the reaction of alkyl hydrazines with 1,3-dicarbonyls often favors the 1,3-isomer thermodynamically.[1][2]

Step-by-Step Protocol
  • Reaction Setup: React 1-methoxy-hexane-2,4-dione (or equivalent enaminone) with butylhydrazine hydrochloride in ethanol.

    • Regiocontrol: To favor the 1,5-isomer, maintain acidic conditions or use a specific directing group on the dicarbonyl.[1]

  • Workup: Evaporate solvent and neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.[1]

  • Purification (The Separation Gate):

    • Use Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Hexane:EtOAc gradient (starts 9:1).[1]

    • Observation: The 1,5-isomer is typically less polar (higher Rf) than the 1,3-isomer due to the shielding of the nitrogen lone pair by the steric bulk of the 5-substituent.[1][2]

  • Validation (NMR): Dissolve ~10 mg of the purified oil in 0.6 mL CDCl3. Run a standard proton-decoupled 13C experiment (minimum 256 scans for quaternary detection).

Decision Logic & Workflow Diagram

The following diagram illustrates the logical pathway for determining regiochemistry using the data provided above.

Pyrazole_Analysis Start Crude Reaction Mixture (Hydrazine + 1,3-Dicarbonyl) TLC TLC / Column Chromatography Separation of Isomers Start->TLC Isomer_A Fraction A (Higher Rf) Suspected 1,5-Isomer TLC->Isomer_A Less Polar Isomer_B Fraction B (Lower Rf) Suspected 1,3-Isomer TLC->Isomer_B More Polar NMR_Test 13C NMR Analysis (CDCl3, 100 MHz) Isomer_A->NMR_Test Isomer_B->NMR_Test Check_NCH2 Check N-CH2 Shift NMR_Test->Check_NCH2 Result_15 Shift = 46-48 ppm CONFIRMED 1,5-ISOMER (Target) Check_NCH2->Result_15 < 49 ppm Result_13 Shift = 51-53 ppm CONFIRMED 1,3-ISOMER (Alternative) Check_NCH2->Result_13 > 50 ppm

Figure 1: Logic flow for distinguishing pyrazole regioisomers using 13C NMR diagnostic shifts.

References

  • Elguero, J., et al. (1993).[1][3][4] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[1][4][5] Link[1][2]

  • Lynch, M. P., et al. (1989).[1][5] Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry. Link[1][2]

  • Jimeno, M. L., et al. (1997).[1][6] 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy. Link[1][2]

  • Reich, H. J. (2020).[1] 13C NMR Chemical Shifts Database. Organic Chemistry Data. Link

Sources

Mass Spectrometry Profiling of 1-Butyl-5-(propoxymethyl)-1H-pyrazole: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation of 1-Butyl-5-(propoxymethyl)-1H-pyrazole Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides an in-depth comparative analysis of the mass spectrometry (MS) behavior of 1-butyl-5-(propoxymethyl)-1H-pyrazole (MW: 196.29 Da). Designed for analytical chemists and drug development professionals, this document contrasts the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) .

The core challenge with this molecule lies in distinguishing the 1,5-substituted regioisomer from its thermodynamically favored 1,3-isomer . This guide details the specific fragmentation pathways—driven by the proximity of the N1-butyl and C5-ether moieties—that serve as definitive structural fingerprints.

Part 1: The Analytical Challenge & Structural Context

The molecule consists of a pyrazole core substituted at the N1 position with a butyl chain and at the C5 position with a propoxymethyl ether group.

  • Target Analyte: 1-butyl-5-(propoxymethyl)-1H-pyrazole

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Monoisotopic Mass: 196.1576 Da

  • Critical Structural Feature: The C5-substitution places the ether side chain sterically adjacent to the N1-butyl group. This "ortho-like" proximity facilitates specific hydrogen transfer rearrangements during fragmentation that are impossible in the 1,3-isomer.

Comparison of Analytical Alternatives
FeatureElectron Ionization (EI-MS) Electrospray Ionization (ESI-MS/MS) Nuclear Magnetic Resonance (NMR)
Primary Utility Structural fingerprinting; Library matching.Quantitation; High sensitivity detection.Absolute stereochemistry confirmation.
Ionization Energy Hard (70 eV) – Extensive fragmentation.Soft – Intact [M+H]

dominates.
N/A (Non-destructive).
Isomer Specificity High: Distinct rearrangement ions (McLafferty).Moderate: Requires MS/MS optimization.Definitive: NOE correlations.
Limit of Detection Nanogram range.[1]Picogram/Femtogram range.Milligram range.
Part 2: Electron Ionization (EI) – The Structural Fingerprint

EI is the preferred method for initial structural verification due to its reproducible fragmentation patterns. For 1-butyl-5-(propoxymethyl)-1H-pyrazole, the spectrum is dominated by alpha-cleavage of the ether and rearrangements of the N-butyl group.

Predicted Diagnostic Ions (EI @ 70 eV)
m/z (Predicted)Fragment IdentityMechanistic OriginSpecificity
196 [M]

Molecular Ion (Low intensity due to ether/alkyl lability).Parent Confirmation
153 [M – C

H

]


-Cleavage
of the propoxy group. Loss of propyl radical.
High (Ether characteristic)
140 [M – C

H

]

McLafferty Rearrangement of N-butyl group. Loss of butene.Diagnostic for N-alkyl
123 [M – C

H

O]

Loss of entire propoxymethyl side chain.Core Pyrazole Stability
96 [C

H

N

]

Ring cleavage/Deep fragmentation.General Pyrazole Marker
Mechanistic Insight: The "Ortho" Effect

In the 1,5-isomer, the N1-butyl group can interact with the C5-ether oxygen. Upon ionization, a hydrogen atom from the butyl chain (likely


-H) can transfer to the ether oxygen, facilitating the loss of butene (56 Da)  and generating a stable radical cation at m/z 140 . This pathway is sterically hindered or absent in the 1,3-isomer, making the ratio of m/z 140 to m/z 153 a key differentiator.
Visualizing the EI Fragmentation Pathway

EI_Fragmentation M Molecular Ion [M]+• (m/z 196) Alpha α-Cleavage (Ether Bond) M->Alpha - C3H7• (43 Da) McLafferty McLafferty Rearrangement (N-Butyl Group) M->McLafferty - C4H8 (56 Da) Frag3 [M - C4H9O]+ m/z 123 (Pyrazole Cation) M->Frag3 - C4H9O• (73 Da) Frag1 [M - C3H7]+ m/z 153 (Base Peak Candidate) Alpha->Frag1 Frag2 [M - C4H8]+• m/z 140 (Diagnostic for N-Butyl) McLafferty->Frag2

Figure 1: Predicted Electron Ionization (EI) fragmentation pathways highlighting the competitive alpha-cleavage and McLafferty rearrangement.

Part 3: Electrospray Ionization (ESI-MS/MS) – High Sensitivity Quantitation

For pharmacokinetic (PK) studies or trace analysis, ESI coupled with Triple Quadrupole (QqQ) MS is the industry standard. Unlike EI, ESI produces an intact protonated molecule


, requiring Collision-Induced Dissociation (CID) to generate fragments.
ESI-MS/MS Transitions (MRM Mode)
Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Interpretation
197.2

155.1 15-20Loss of Propene (C

H

) from ether tail.
197.2

139.1 25-30Loss of Propanol (C

H

O) or Butyl radical.
197.2

97.1 40+Ring cleavage (High energy).
The ESI Specificity Trap

While ESI is sensitive, the


 ion is often identical for both 1,3- and 1,5-isomers.
  • Recommendation: Do not rely solely on Q1 scan. You must optimize the Collision Energy (CE) to monitor the ratio of the m/z 155 (ether cleavage) to m/z 139 fragments. The 1,5-isomer typically requires slightly lower CE for alkyl-loss transitions due to the relief of steric strain between the N1 and C5 groups upon fragmentation.

Workflow: ESI-MS/MS Method Development

ESI_Workflow Sample Sample Injection (LC Eluent) ESI ESI Source (+4.5 kV) Sample->ESI Q1 Q1 Filter Select m/z 197.2 ESI->Q1 CC Collision Cell (N2 Gas, 15-30 eV) Q1->CC Q3 Q3 Filter Monitor m/z 155, 139 CC->Q3 Detector Detector (Ion Count) Q3->Detector

Figure 2: Standard ESI-MS/MS Multiple Reaction Monitoring (MRM) workflow for quantitation.

Part 4: Expert Recommendations & Protocols
1. Distinguishing the 1,5-Isomer from the 1,3-Isomer

The synthesis of 1-substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers.

  • Protocol: Run a GC-MS (EI) analysis.

  • Observation: Look for the intensity of the [M - Alkene] peak.

    • 1,5-isomer: The N1-butyl and C5-propoxymethyl are proximal. Expect a higher abundance of m/z 140 (loss of butene) due to the "ortho-effect" assisted hydrogen transfer.

    • 1,3-isomer: The groups are distal. The McLafferty rearrangement is less favorable; simple bond cleavages (alpha-cleavage, m/z 153) will dominate the spectrum more exclusively.

2. Sample Preparation for MS
  • Solvent: Methanol (LC-MS grade). Avoid protic solvents if analyzing labile derivatives, but this ether is stable.

  • Concentration:

    • EI (GC-MS): 10-50 µg/mL.

    • ESI (LC-MS): 100 ng/mL - 1 µg/mL.

References
  • Frizzo, C. P., et al. (2018).[2] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[2] Available at: [Link]

  • Asian Journal of Chemistry. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available at: [Link]

  • NIST Chemistry WebBook. Standard Reference Data for 1-Butyl-1H-pyrazole. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement rules).

Sources

A Comparative Guide to the HPLC Purity Assay of 1-butyl-5-(propoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1-butyl-5-(propoxymethyl)-1H-pyrazole, a key heterocyclic intermediate in modern drug discovery. We will explore a robust, validated HPLC protocol, compare its performance against alternative technologies like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide the causal logic behind our experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Purity in Pyrazole Intermediates

Substituted pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The purity of synthetic intermediates like 1-butyl-5-(propoxymethyl)-1H-pyrazole is not merely a quality metric; it is a critical determinant of reaction yield, impurity profile, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1] Failure to accurately quantify and control impurities—such as regioisomers, unreacted starting materials, or degradation products—can introduce significant risks during process scale-up and clinical development.[1]

This guide establishes a benchmark HPLC method for purity determination and situates it within the broader landscape of analytical technologies, enabling researchers and drug development professionals to make informed decisions tailored to their specific analytical objectives, whether for routine quality control, high-throughput screening, or in-depth impurity characterization.

Part 1: The Gold Standard: A Validated Reversed-Phase HPLC Method

For non-volatile, moderately polar organic molecules like 1-butyl-5-(propoxymethyl)-1H-pyrazole, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard. Its robustness, versatility, and extensive regulatory acceptance make it the primary choice for purity assays in pharmaceutical labs.[2][3]

The "Why": Causality in Method Design

The chosen method is designed as a self-validating system. The principle relies on partitioning the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The butyl and propoxymethyl groups on the pyrazole core lend the molecule sufficient hydrophobicity for strong retention and effective separation from more polar or non-polar impurities on a C18 column.[4][5] A gradient elution is selected to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe, providing a comprehensive impurity profile. The use of a Photodiode Array (PDA) detector is critical for assessing peak purity and developing methods, as it allows for the simultaneous monitoring of multiple wavelengths and the extraction of UV spectra for each peak.

Experimental Workflow: HPLC Purity Assay

HPLC_Workflow

Detailed Experimental Protocol

1. Materials and Reagents:

  • 1-butyl-5-(propoxymethyl)-1H-pyrazole Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Diluent: 50:50 (v/v) Acetonitrile:Water

2. Instrumentation & Chromatographic Conditions:

  • System: HPLC with a quaternary or binary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 90
    25.0 90
    25.1 40

    | 30.0 | 40 |

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.[1]

4. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Peak Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

5. Analysis Sequence:

  • Blank (Diluent)

  • Standard Solution (for identification and reference)

  • Sample Solution (in duplicate)

6. Calculation: Purity is calculated using the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Trustworthiness: A Self-Validating System via ICH Guidelines

A protocol's trustworthiness is established through rigorous validation, which provides documented evidence that the method is fit for its intended purpose.[2] The following parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, must be assessed.[3][6]

Validation ParameterPurpose & RationaleTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of expected impurities, degradants, or excipients. This is proven by analyzing a placebo, spiking the analyte into the placebo, and performing forced degradation studies.Peak for the analyte is pure and free from co-eluting peaks.
Linearity Demonstrates a direct proportional relationship between analyte concentration and detector response.[6] A series of at least five concentrations are analyzed.Correlation Coefficient (r²) ≥ 0.999
Accuracy Measures the closeness of the test results to the true value.[6] This is typically determined by analyzing a sample with a known concentration (e.g., a certified reference material) or through spike-recovery experiments at different levels (e.g., 80%, 100%, 120%).% Recovery between 98.0% and 102.0%
Precision Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).% Relative Standard Deviation (%RSD) ≤ 2.0%
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C column temperature, different column lots).[7]System suitability parameters remain within acceptance criteria.

Part 2: Comparative Analysis with Alternative Technologies

While HPLC is the workhorse, other technologies offer distinct advantages in specific scenarios. The choice of analytical method should be a deliberate one, based on the specific needs of the laboratory and the stage of drug development.

The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same chromatographic principles as HPLC but utilizes columns packed with smaller particles (<2 µm) and instrumentation capable of handling much higher system pressures (up to 15,000 psi).[8][9]

HPLC vs. UPLC: A Head-to-Head Comparison

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)Advantage
Particle Size 3-5 µm< 2 µmUPLC
Operating Pressure Up to 6,000 psiUp to 15,000 psiUPLC
Analysis Time Slower (e.g., 15-30 min)Faster (e.g., 1-5 min), up to 9x faster than with 5 µm columns.[9][10]UPLC
Resolution & Sensitivity GoodExcellent; narrower peaks lead to higher resolution and improved signal-to-noise.[10][11]UPLC
Solvent Consumption HigherSignificantly lower (60-80% less).[8][9]UPLC
Cost of Acquisition LowerHigher (30-50% premium).[8]HPLC
Method Robustness Generally more robust and forgiving of sample matrix effects.Can be more susceptible to blockages from sample particulates due to smaller frit and column diameters.HPLC

The Verdict: UPLC is superior for high-throughput environments where speed and sensitivity are paramount.[11] However, the higher acquisition cost and increased maintenance demands mean that robust and reliable HPLC remains the pragmatic choice for many QC labs.[8]

The Volatility-Based Alternative: Gas Chromatography-Mass Spectrometry (GC-MS)

If the analyte and its potential impurities are thermally stable and sufficiently volatile, GC-MS presents a powerful alternative. Separation in GC is based on the partitioning of compounds between a gaseous mobile phase and a stationary phase within a capillary column.[12]

Applicability to 1-butyl-5-(propoxymethyl)-1H-pyrazole: This compound has a predicted boiling point that may be amenable to GC analysis. GC-MS is particularly adept at identifying and quantifying residual solvents and other volatile or semi-volatile organic impurities that may be present from the synthesis.[13][14][15]

HPLC vs. GC-MS: A Functional Comparison

FeatureHPLCGC-MSAdvantage
Analyte Suitability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Method-dependent
Detector Typically UV-Vis/PDA (non-destructive, provides quantitative data based on chromophores).Mass Spectrometer (destructive, provides structural information and molecular weight).GC-MS for identification
Impurity Identification Requires collection of fractions for further analysis (e.g., LC-MS, NMR) or comparison to known standards.Provides mass spectra that can be searched against libraries (e.g., NIST) for tentative identification of unknown impurities.[16]GC-MS
Quantitation Excellent, highly reproducible.Good, but can be more variable than HPLC.HPLC
Sample Preparation Simple dissolution.May require derivatization for non-volatile compounds; headspace or purge-and-trap for volatiles.[13][17]HPLC

The Verdict: For routine purity assessment where the primary goal is quantitation against a reference standard, HPLC is more straightforward and generally more precise. GC-MS is the superior tool for identifying unknown volatile impurities or when a comprehensive analysis of residual solvents is required alongside the purity assay.[12][16]

Decision-Making Workflow: Selecting the Right Analytical Tool

Decision_Tree

Conclusion

For the critical task of determining the purity of 1-butyl-5-(propoxymethyl)-1H-pyrazole, a well-validated RP-HPLC method stands as the most reliable, robust, and scientifically sound approach for routine quality control. It provides a self-validating system that meets global regulatory expectations and ensures the quality of this vital pharmaceutical intermediate.

While HPLC is the benchmark, a modern laboratory must be conversant with its alternatives. UPLC offers unparalleled speed and sensitivity for high-throughput applications, while GC-MS provides powerful capabilities for identifying volatile impurities. The ultimate choice of technology should be a strategic one, guided by the specific analytical challenge, available resources, and the stage of the drug development lifecycle.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]

  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. [Link]

  • Scribd. HPLC vs UPLC: Key Differences in Pharma. [Link]

  • Patsnap. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • ResearchGate. (2021, November). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • TutorChase. What methods are used to test the purity of organic compounds?[Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • SCION Instruments. (2021, November 23). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. [Link]

  • Preprints.org. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • International Journal of ChemTech Research. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Separation Science. (2024, August 13). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. [Link]

  • R Discovery. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized...[Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?[Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • OI Analytical. Analysis of Volatile Organic Compounds in Wine by Purge and Trap Concentration and Gas Chromatography/ Mass Spectrometry (GC/MS). [Link]

  • Moravek, Inc. (2019, June 25). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Semantic Scholar. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 1-butyl-5-(propoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and novel compound characterization, establishing the elemental composition of a molecule is a foundational step. For a compound such as 1-butyl-5-(propoxymethyl)-1H-pyrazole, a substituted pyrazole derivative with potential pharmacological applications, precise and accurate elemental analysis is not merely a routine check; it is a critical component of its chemical identity and purity assessment. This guide provides an in-depth comparison of elemental analysis standards, offering a practical framework for selecting the most appropriate analytical technique. We will delve into the causality behind experimental choices, emphasize the importance of self-validating systems, and provide actionable protocols.

The Foundational Benchmark: Theoretical Elemental Composition

Before any analysis can be undertaken, the theoretical elemental composition of 1-butyl-5-(propoxymethyl)-1H-pyrazole must be established. This serves as the absolute standard against which all experimental results are compared.

The chemical formula for 1-butyl-5-(propoxymethyl)-1H-pyrazole is C₁₁H₂₀N₂O .

The molecular weight and theoretical percentage of each element are calculated as follows:

  • Molecular Formula: C₁₁H₂₀N₂O

  • Molecular Weight: 196.29 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 67.31%

    • Hydrogen (H): 10.27%

    • Nitrogen (N): 14.27%

    • Oxygen (O): 8.15%

These theoretical values are the gold standard for our analysis. Any deviation from these percentages in experimental results must be carefully scrutinized.

Combustion Analysis: The Gold Standard for Organic Elemental Analysis

Combustion analysis, particularly the Dumas method, remains the preeminent technique for determining the carbon, hydrogen, and nitrogen (CHN) content of organic compounds.[1][2][3] Its enduring prevalence in pharmaceutical and research settings is a testament to its accuracy, precision, and well-established methodology.[2][4]

The "Why" Behind the Method: Principles of Combustion Analysis

The core principle of combustion analysis is the complete and instantaneous oxidation of a sample in a high-temperature, oxygen-rich environment.[2][3] This process breaks down the organic matrix into its constituent elemental gases: carbon dioxide (CO₂), water vapor (H₂O), and nitrogen gas (N₂), along with various nitrogen oxides (NOx).[1][4][5]

The elegance of the modern automated Dumas method lies in its subsequent steps:

  • Reduction: The gaseous mixture is passed over heated copper to reduce any nitrogen oxides back to elemental nitrogen (N₂).[5]

  • Separation: The CO₂, H₂O, and N₂ are then separated using a series of traps or a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The detector's response is directly proportional to the amount of each element in the original sample.[1][6]

The choice of a TCD is critical due to its linear response over a wide range of concentrations and its non-destructive nature.

Experimental Protocol: CHN Analysis of 1-butyl-5-(propoxymethyl)-1H-pyrazole via Combustion Analyzer

This protocol outlines the steps for analyzing the CHN content of 1-butyl-5-(propoxymethyl)-1H-pyrazole using a modern elemental analyzer.

Instrumentation: A commercially available CHN elemental analyzer.

Certified Reference Materials (CRMs): Acetanilide or another well-characterized organic standard with a known CHN composition.[7][8][9]

Step-by-Step Methodology:

  • Instrument Calibration:

    • Accurately weigh 1-2 mg of a certified reference material (e.g., Acetanilide) into a tin capsule.

    • Analyze the CRM to establish a calibration curve. This step is crucial for converting the detector signal into elemental percentages.[1] Most modern instruments automate this process.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the 1-butyl-5-(propoxymethyl)-1H-pyrazole sample into a pre-cleaned tin capsule. For liquid samples, a volatile-sample sealing method may be required.

    • Record the exact weight to four decimal places.

  • Analysis:

    • Introduce the encapsulated sample into the combustion furnace of the elemental analyzer.

    • The instrument will automatically perform the combustion, reduction, separation, and detection steps.

  • Data Processing:

    • The instrument software will calculate the percentage of C, H, and N based on the sample weight and the detector's response, using the calibration established with the CRM.

Trustworthiness: A Self-Validating System

To ensure the reliability of the results, a self-validating system should be integral to the workflow. This involves the periodic analysis of blanks (empty tin capsules) and control samples (a known compound different from the calibration standard).

Caption: Workflow for a self-validating combustion analysis.

Comparative Analysis: Alternative and Complementary Techniques

While combustion analysis is the primary method for CHN determination, other techniques offer complementary information, particularly for elemental impurities.

FeatureCombustion Analysis (Dumas Method)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)X-Ray Fluorescence (XRF)Atomic Absorption Spectroscopy (AAS)
Primary Application CHN(S) content of organic compounds Trace and ultra-trace elemental analysis [10]Bulk elemental composition of solids and liquids Analysis of specific elements
Sensitivity Percent (%) to ppmppt to low ppm [10]ppm to percent (%)ppb to ppm
Analytes C, H, N, S, OMost elements in the periodic table Elements from Na to USpecific elements, one at a time
Sample Preparation Simple (weighing)Complex (acid digestion) Minimal to noneAcid digestion
Throughput High (minutes per sample)[1]ModerateHighLow (sequential analysis)
Cost Moderate initial cost, low running costHigh initial and running costsModerate to high initial cost, low running costLow initial cost, moderate running cost
Key Advantage Gold standard for organic elemental analysis [2]Exceptional sensitivity for trace metals Non-destructive and rapid screening Cost-effective for specific element analysis
Key Limitation Limited to CHNSONot suitable for C, H, N, O analysisLower sensitivity than ICP-MSNot suitable for multi-element analysis

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A Powerful Tool for Trace Elemental Impurities

In the context of pharmaceutical development, identifying and quantifying trace elemental impurities is a regulatory requirement. ICP-MS is the technique of choice for this purpose due to its extraordinary sensitivity and ability to detect a wide range of elements simultaneously.

The "Why" Behind the Method: Principles of ICP-MS

ICP-MS operates on a fundamentally different principle than combustion analysis:

  • Sample Introduction and Ionization: A liquid sample is nebulized into an aerosol and introduced into an argon plasma, which reaches temperatures of 6,000-10,000 K.[10] This extreme heat desolvates, atomizes, and ionizes the elements in the sample.[10]

  • Mass Separation: The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Detection: A detector counts the number of ions for each mass-to-charge ratio, allowing for the quantification of each element.

Caption: Simplified workflow of ICP-MS analysis.

Conclusion: An Integrated Approach to Elemental Analysis

For the comprehensive characterization of 1-butyl-5-(propoxymethyl)-1H-pyrazole, a multi-faceted approach to elemental analysis is recommended.

  • Combustion analysis is the indispensable primary technique for verifying the empirical formula by providing accurate and precise percentages of Carbon, Hydrogen, and Nitrogen. The experimental results should align with the theoretical values (C: 67.31%, H: 10.27%, N: 14.27%) within an acceptable margin of error, typically ±0.4% for many chemistry journals.

  • ICP-MS serves as a critical complementary technique for the detection and quantification of trace elemental impurities, ensuring the safety and quality of the compound for its intended pharmaceutical applications.

By understanding the principles behind these techniques and implementing robust, self-validating protocols, researchers and drug development professionals can confidently establish the elemental composition of novel compounds like 1-butyl-5-(propoxymethyl)-1H-pyrazole, a crucial step in their journey from the laboratory to potential clinical applications.

References

  • Dumas method - Wikipedia. [Link]

  • Combustion analysis - Wikipedia. [Link]

  • Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical. [Link]

  • Elemental Analysis and the Dumas Method - VELP Scientifica. [Link]

  • What is ICP-MS (Inductively Coupled Plasma Mass Spectrometry)? - Shimadzu. [Link]

  • How is Inductively Coupled Plasma Mass Spectrometry Used for Elemental Analysis?. [Link]

  • Dumas or Kjeldahl for reference analysis? - Foss. [Link]

  • Estimation of Nitrogen by Dumas Method - Unacademy. [Link]

  • Inductively coupled plasma mass spectrometry - Wikipedia. [Link]

  • What is ICP-MS? Principles & Technique - Agilent. [Link]

  • Kjeldahl vs. Dumas: Comparing nitrogen determination methods - Elementar. [Link]

  • Pharmacopoeia methods for elemental analysis of medicines: a comparative study - SciSpace. [Link]

  • Combustion Analysis Ten Examples - chemteam.info. [Link]

  • Combustion Analysis for Elemental Determination - LECO Corporation. [Link]

  • PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY | Journal of Chemistry and Technologies. [Link]

  • Combustion Analysis. [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science. [Link]

  • Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives - Malaria World. [Link]

  • Elemental Impurity Analysis | Pharmaceutical Technology. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. [Link]

  • Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti - Der Pharma Chemica. [Link]

  • Analytical approach of elemental impurities in pharmaceutical products: A worldwide review - PPGFARMA. [Link]

  • An International Study Evaluating Elemental Analysis - PMC - NIH. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. [Link]

  • International Standards - Trace Elemental Instruments. [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. [Link]

  • Certified Reference Material - Actlabs. [Link]

  • Certified reference materials - National Research Council Canada. [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • ISO 78-2:1999 - iTeh Standards. [Link]

  • Organic and pesticides analysis standards, ISO methods for laboratory | Scharlab. [Link]

  • Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC. [Link]

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents | Indian Journal of Chemistry (IJC). [Link]

  • 8 Most Used ISO Standards in Material Testing. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.